N-Desethyl Bimatoprost
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,14-15,18-22,25-27H,2,7,10-13,16H2,(H2,24,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGQWYIPCPFTJC-KDACTHKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110291 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155205-89-3 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155205-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Desethyl Bimatoprost: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyl Bimatoprost is a key metabolite of Bimatoprost, a widely used prostaglandin (B15479496) analog in the treatment of glaucoma and eyelash hypotrichosis.[1][2][3] Understanding the chemical structure and properties of this metabolite is crucial for a comprehensive grasp of Bimatoprost's pharmacology, metabolism, and potential physiological effects. This technical guide provides a detailed overview of this compound, including its chemical identifiers, physicochemical properties, and its place within the metabolic pathway of its parent compound.
Chemical Structure and Identifiers
This compound is formed from Bimatoprost through an N-deethylation reaction.[2][3][4] This metabolic process removes the ethyl group from the amide moiety of the Bimatoprost molecule. The chemical structure of this compound is characterized by a prostaglandin F2α backbone.
Two IUPAC names have been identified for this compound:
-
(Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide[5]
-
9α,11α,15S-Trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide[6]
While both names describe the same molecule, the former provides a more detailed stereochemical description according to modern nomenclature standards. For clarity and precision in scientific communication, the more descriptive name is preferred.
A comprehensive list of chemical identifiers for this compound is provided in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 155205-89-3 | [5][6] |
| Molecular Formula | C23H33NO4 | [7] |
| Molecular Weight | 387.51 g/mol | [7] |
| Synonyms | Bimatoprost amide, N-Norbimatoprost, 17-Phenyl Trinor Prostaglandin F2α Amide | [5][7] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The information that has been gathered is summarized below. For comparative purposes, the properties of the parent drug, Bimatoprost, are also included. The removal of the ethyl group in this compound is expected to slightly alter these properties, likely leading to increased polarity and potentially affecting its solubility and chromatographic behavior.
| Property | This compound | Bimatoprost | Source(s) |
| Melting Point | Data not available | 63-68 °C | N/A |
| Boiling Point | Data not available | 629.8 °C | N/A |
| Water Solubility | Data not available | Slightly soluble | [8] |
| pKa | Data not available | ~14.3-16.46 | N/A |
Metabolism and Pharmacokinetics
This compound is a product of the in vivo metabolism of Bimatoprost.[2][3][4] The metabolic transformation involves oxidation, N-deethylation, and glucuronidation of the parent compound.[2][3][4] The N-deethylation step directly yields this compound.
The following diagram illustrates the metabolic conversion of Bimatoprost to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bimatoprost - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. chemignition.com [chemignition.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. This compound | 155205-89-3 | Benchchem [benchchem.com]
- 8. Bimatoprost [drugfuture.com]
An In-depth Technical Guide to the Synthesis and Characterization of N-Desethyl Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desethyl Bimatoprost, a primary metabolite and known impurity of the ocular hypotensive agent Bimatoprost, is a prostaglandin (B15479496) F2α analogue of significant interest in pharmaceutical research.[1][2][3][4][5] Its synthesis and characterization are crucial for understanding the metabolic fate of Bimatoprost, for the development of reference standards, and for ensuring the purity and safety of the parent drug. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including experimental protocols, data analysis, and a discussion of its biological relevance.
Introduction
Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure.[6] It is also used for cosmetic purposes to enhance eyelash growth. The in vivo metabolism of Bimatoprost includes N-deethylation, which leads to the formation of this compound (also known as 17-phenyl-trinor-PGF2α amide).[7] Understanding the synthesis and properties of this metabolite is essential for comprehensive pharmacological and toxicological assessments of Bimatoprost.
This technical guide outlines a plausible synthetic route to this compound based on established prostaglandin synthesis methodologies. Furthermore, it details the analytical techniques for its characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound
The synthesis of this compound can be approached by adapting well-established synthetic strategies for prostaglandin F2α and its analogues, such as the seminal work by E.J. Corey.[8][9] A common strategy involves the construction of the core cyclopentane (B165970) ring with the two side chains, followed by functional group manipulations. A key final step in the synthesis of this compound is the formation of the primary amide from the corresponding carboxylic acid.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound involves the disconnection of the two side chains from the cyclopentane core, which can be derived from a protected Corey lactone derivative. The upper side chain can be introduced via a Wittig reaction, and the lower side chain via a Horner-Wadsworth-Emmons reaction. The final step would be the amidation of the terminal carboxylic acid.
Proposed Synthetic Workflow
The forward synthesis would commence from a suitable protected Corey lactone diol. The workflow involves the sequential introduction of the α- and ω-side chains, followed by deprotection and amidation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS No- 155205-89-3 | Simson Pharma Limited [simsonpharma.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. veeprho.com [veeprho.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 155205-89-3 | Benchchem [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desethyl Bimatoprost: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of N-Desethyl Bimatoprost (B1667075), the active metabolite of the ocular hypotensive agent Bimatoprost. This document provides a comprehensive overview of the signaling pathways, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.
Introduction: From Prodrug to Potent Agonist
Bimatoprost is a synthetic prostamide analog of prostaglandin (B15479496) F2α (PGF2α) used clinically to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] It is a prodrug that undergoes hydrolysis in ocular tissues to form its biologically active free acid, N-Desethyl Bimatoprost (also known as 17-phenyl-trinor PGF2α).[3][4] This conversion is catalyzed by amidase activity present in corneal tissue.[3] It is this active metabolite, this compound, that exerts the primary pharmacological effects.
Core Mechanism of Action: FP Receptor Agonism
Contrary to initial hypotheses that suggested a novel prostamide receptor, extensive research has demonstrated that this compound acts as a potent and selective agonist at the prostaglandin F (FP) receptor.[4][5][6] The activation of the FP receptor, a G-protein coupled receptor, is the primary mechanism through which this compound lowers intraocular pressure.
The proposed signaling cascade initiated by the binding of this compound to the FP receptor involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[5][6][7] This mobilization of intracellular calcium is a hallmark of FP receptor activation.
The downstream effects of FP receptor activation in the eye are multifaceted, ultimately leading to a reduction in IOP by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[2][8] Studies have shown that prostaglandin analogs can modulate the expression of matrix metalloproteinases (MMPs), which are involved in the remodeling of the extracellular matrix in the trabecular meshwork, thereby reducing outflow resistance.[9]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its parent compound, Bimatoprost, at the human FP receptor from various studies.
Table 1: Binding Affinities (Ki) at the Human FP Receptor
| Compound | Radioligand | Cell/Tissue Source | Ki (nM) | Reference |
| This compound | [3H]-travoprost acid | Cloned human ciliary body FP receptor (in HEK-293 cells) | 59 ± 6 | [6] |
| Bimatoprost | [3H]prostaglandin F2α | Cloned human FP receptors (in HEK-293 cells) | 6310 ± 1650 | [5] |
| Bimatoprost | [3H]-travoprost acid | Cloned human ciliary body FP receptor (in HEK-293 cells) | 9250 ± 846 | [6] |
Table 2: Functional Potencies (EC50) at the Human FP Receptor
| Compound | Assay Type | Cell/Tissue Source | EC50 (nM) | Reference |
| This compound | Intracellular Ca2+ Mobilization | Cloned human ciliary body FP receptor (in HEK-293 cells) | 15 ± 3 | [6] |
| This compound | Phosphoinositide Turnover | Cloned human ciliary body FP receptor | 5.8 ± 2.6 | [10] |
| Bimatoprost | Intracellular Ca2+ Mobilization | Cloned human FP receptors (in HEK-293 cells) | 2940 ± 1663 | [5] |
| Bimatoprost | Intracellular Ca2+ Mobilization | 3T3 mouse fibroblasts (native FP receptors) | 2200 ± 670 | [5] |
| Bimatoprost | Intracellular Ca2+ Mobilization | Cloned human ciliary body FP receptor (in HEK-293 cells) | 3070 ± 1330 | [6] |
| Bimatoprost | Phosphoinositide Turnover | Cloned human ciliary body FP receptor | 694 ± 293 | [10] |
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the cloned human ciliary body FP receptor are cultured under standard conditions. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific concentration of a radiolabeled FP receptor agonist, such as [3H]-travoprost acid or [3H]prostaglandin F2α.
-
Competition Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of this compound in activating the FP receptor.
Methodology:
-
Cell Culture: HEK-293 cells expressing the cloned human ciliary body FP receptor are seeded in 96-well plates.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Addition: Increasing concentrations of this compound are added to the wells.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is calculated from the concentration-response curve.
-
Antagonist Confirmation: The specificity of the response is confirmed by pre-incubating the cells with a selective FP receptor antagonist, such as AL-8810, which should block the calcium mobilization induced by this compound.[5][6]
Visualizations: Signaling Pathways and Workflows
Caption: this compound signaling via the FP receptor.
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Conclusion
The mechanism of action of this compound is well-established as a potent agonist of the prostaglandin FP receptor. Its activity is initiated by the hydrolysis of the parent prodrug, Bimatoprost, in ocular tissues. The subsequent activation of the FP receptor triggers a signaling cascade involving phospholipase C and the mobilization of intracellular calcium, ultimately leading to an increase in aqueous humor outflow and a reduction in intraocular pressure. The quantitative data and experimental protocols provided herein offer a robust foundation for further research and development in the field of ophthalmology.
References
- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 3. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desethyl Bimatoprost: A Comprehensive Technical Review of its Discovery and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of N-Desethyl Bimatoprost (B1667075), the pharmacologically active metabolite of the widely used ophthalmic drug, Bimatoprost. We delve into the discovery of this critical compound, its mechanism of action through the prostaglandin (B15479496) F2α (FP) receptor, and its significance in the therapeutic effects attributed to Bimatoprost. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and experimental workflows using the DOT language for Graphviz.
Discovery and Identification
The discovery of N-Desethyl Bimatoprost, also known as Bimatoprost Acid, is intrinsically linked to the development and pharmacological investigation of its parent drug, Bimatoprost. Bimatoprost was first approved by the FDA in 2001 for the treatment of ocular hypertension and glaucoma[1]. Subsequent research into its mechanism of action revealed that Bimatoprost is a prodrug that undergoes enzymatic hydrolysis in ocular tissues to form its active metabolite, this compound[1][2][3][4].
Studies conducted on human and bovine corneal tissue demonstrated the presence of amidase activity that efficiently converts Bimatoprost to its corresponding carboxylic acid, this compound[2][4]. This bioconversion was found to be a critical step for the drug's therapeutic efficacy, as this compound is a significantly more potent agonist at the prostaglandin FP receptor than Bimatoprost itself[5][6][7]. The presence of this compound in the aqueous humor of patients treated with Bimatoprost further solidified its role as the active therapeutic agent[8].
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects primarily through its action as a potent agonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR)[5][6][7][9]. The binding of this compound to the FP receptor initiates a cascade of intracellular signaling events, as depicted in the diagram below.
Caption: FP Receptor Signaling Pathway of this compound.
Upon binding to the FP receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[2][3][5][8][10][11][12][13][14][15][16][17][18][19][20]. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol[2][3][5][8][10][11][12][13][14][15][16][17][18][19][20]. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors. This signaling cascade ultimately leads to the physiological response of increased uveoscleral and trabecular meshwork outflow of aqueous humor, resulting in a reduction of intraocular pressure (IOP)[18].
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of this compound and its parent compound, Bimatoprost.
Table 1: Pharmacokinetic Parameters
| Parameter | Bimatoprost | This compound (Bimatoprost Acid) | Reference(s) |
| Peak Plasma Concentration (Cmax) | ~0.08 ng/mL (after ophthalmic administration) | Not typically measured in plasma | [18] |
| Aqueous Humor Concentration | 5.7 ± 1.4 nmol/L (2 hours post-dose) | 22.0 ± 7.0 nmol/L (2 hours post-dose) | [8] |
| Receptor Binding Affinity (Ki) for FP Receptor | 6310 ± 1650 nM | 83 nM | [5][6] |
| EC50 for FP Receptor Activation | 2940 ± 1663 nM (in HEK cells) | 2.8 - 3.8 nM (in various cell lines) | [5][6] |
Table 2: In Vitro Hydrolysis of Bimatoprost
| Ocular Tissue | Rate of this compound Formation (pmol/mg tissue/hr) | Reference(s) |
| Human Cornea | 6.3 | [3] |
| Human Iris and Ciliary Body | 2.8 | [3] |
| Human Sclera | 2.0 | [3] |
| Bovine Cornea | ~1.5%/hr/100 mg tissue | [21] |
Experimental Protocols
Synthesis of this compound (Conceptual)
The synthesis of this compound follows a similar pathway to that of Bimatoprost, with the key difference being the final amidation step. A generalized synthetic approach is outlined below.
Caption: Generalized Synthesis Workflow for this compound.
-
Starting Material: The synthesis typically begins with the commercially available (-) Corey lactone diol[22].
-
Protection of Hydroxyl Groups: The hydroxyl groups of the Corey lactone are protected to prevent unwanted side reactions in subsequent steps.
-
Reduction to Lactol: The protected lactone is reduced to the corresponding lactol.
-
Alpha-Chain Formation: The alpha-chain is introduced via a Wittig reaction[23].
-
Omega-Chain Formation: The omega-chain is added using a Horner-Wadsworth-Emmons reaction[22].
-
Deprotection: The protecting groups on the hydroxyl functions are removed.
-
Amidation: The carboxylic acid intermediate is amidated using ammonia to yield this compound. For the synthesis of Bimatoprost, ethylamine (B1201723) would be used in this step[24].
Quantification of this compound by HPLC-MS/MS
The following provides a representative protocol for the analysis of this compound in biological matrices, such as aqueous humor.
Caption: Analytical Workflow for this compound Quantification.
-
Sample Preparation: Biological samples (e.g., 100 µL of aqueous humor) are subjected to an extraction procedure, such as liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or solid-phase extraction, to isolate the analyte and remove interfering substances[6][12][16][17]. An internal standard (e.g., a deuterated analog of this compound) is added prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile)[12][16][17].
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity[12][16][17].
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte[12][16][17].
Clinical Significance
While there are no known clinical trials that have evaluated this compound as a standalone therapeutic agent, its clinical significance is paramount as the active form of Bimatoprost. Numerous clinical studies have demonstrated the efficacy and safety of Bimatoprost ophthalmic solutions (0.01% and 0.03%) in reducing IOP in patients with open-angle glaucoma and ocular hypertension[19][25][26]. The IOP-lowering effect of Bimatoprost, which begins approximately 4 hours after administration and peaks at 8-12 hours, is directly attributable to the in-situ formation of this compound and its subsequent action on the FP receptor[18][19].
Furthermore, the sustained-release Bimatoprost implant, which provides long-term IOP control, also relies on the gradual release of Bimatoprost and its conversion to this compound within the eye[21][24]. Therefore, all clinical data supporting the use of Bimatoprost in ophthalmology indirectly validates the crucial role of this compound in mediating the desired therapeutic outcome.
Conclusion
This compound is a key molecule in the treatment of elevated intraocular pressure. Its discovery as the active metabolite of Bimatoprost has been fundamental to understanding the mechanism of action of this important class of ophthalmic drugs. As a potent agonist of the prostaglandin FP receptor, this compound initiates a well-defined signaling cascade that leads to a significant reduction in IOP. While Bimatoprost serves as an effective prodrug, it is the enzymatic conversion to this compound within the eye that is responsible for the therapeutic effect. Future research may explore the potential for direct administration of this compound or the development of novel analogs with enhanced properties. This comprehensive technical guide provides a solid foundation for researchers and professionals working in the fields of ophthalmology, pharmacology, and drug development.
References
- 1. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 11. Inositol trisphosphate and diacylglycerol as intracellular second messengers in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospholipase C - Wikipedia [en.wikipedia.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 16. G-protein signaling - G-Protein alpha-q signaling cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 17. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. youtube.com [youtube.com]
- 20. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. ijpsr.com [ijpsr.com]
- 23. EP2321260A2 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
- 24. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of N-Desethyl Bimatoprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desethyl Bimatoprost, also known as Bimatoprost Acid, is the active metabolite of the prodrug Bimatoprost, a prostaglandin (B15479496) F2α analogue utilized in the management of glaucoma and ocular hypertension. This technical guide provides an in-depth pharmacological profile of this compound, focusing on its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
Bimatoprost is a synthetic prostamide analog that effectively lowers intraocular pressure (IOP) by enhancing the outflow of aqueous humor. In ocular tissues, Bimatoprost is hydrolyzed by esterases to its active free acid form, this compound.[1][2] This active metabolite is a potent agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating aqueous humor dynamics.[3][4][5] Understanding the detailed pharmacological characteristics of this compound is essential for the development of novel ophthalmic therapeutics.
Receptor Binding Affinity
The binding affinity of this compound to various prostanoid receptors has been characterized through radioligand binding assays. These studies are crucial for determining the selectivity and potency of the compound at its primary target, the FP receptor.
Table 1: Receptor Binding Affinities (Ki) of this compound and Related Compounds
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound (Bimatoprost Acid) | FP | 59 ± 6 | Human | [6] |
| This compound (Bimatoprost Acid) | FP | 83 | Human | [4] |
| This compound (Bimatoprost Acid) | EP1 | 95 | Human | [4] |
| This compound (Bimatoprost Acid) | EP3 | 387 | Human | [4] |
| Bimatoprost | FP | 6310 ± 1650 | Human | [3][7] |
| Bimatoprost | FP | 9250 ± 846 | Human | [6] |
| Latanoprost Acid | FP | 98 | Human | [4] |
| Travoprost Acid | FP | 35 ± 5 | Human | [4][8] |
Functional Activity
The functional activity of this compound is primarily assessed through its ability to activate the FP receptor and trigger downstream signaling events. The primary signaling pathway for the FP receptor involves coupling to Gq protein, which in turn activates phospholipase C (PLC) and leads to the mobilization of intracellular calcium ([Ca2+]i).[9]
Table 2: Functional Activity (EC50) of this compound and Related Compounds
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| This compound (Bimatoprost Acid) | Intracellular Ca2+ Mobilization | HEK-293 (human ciliary body FP receptor) | 15 ± 3 | [6] |
| This compound (Bimatoprost Acid) | Phosphoinositide Turnover | Human Ciliary Muscle Cells | 2.8 - 3.8 | [4] |
| This compound (Bimatoprost Acid) | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 112 ± 55 | [10] |
| This compound (Bimatoprost Acid) | Phosphoinositide Turnover | Cloned Human Ciliary Body FP Receptor | 5.8 ± 2.6 | [5] |
| Bimatoprost | Intracellular Ca2+ Mobilization | HEK-293 (cloned human FP receptor) | 2940 ± 1663 | [3][7] |
| Bimatoprost | Intracellular Ca2+ Mobilization | 3T3 Mouse Fibroblasts (native FP receptor) | 2200 ± 670 | [3][7] |
| Bimatoprost | Phosphoinositide Turnover | Cloned Human FP Receptor | 681 | [4][8] |
| Bimatoprost | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 3245 | [4][8] |
| Latanoprost Acid | Phosphoinositide Turnover | Human Ciliary Muscle Cells | 32 - 124 | [4] |
| Travoprost Acid | Phosphoinositide Turnover | Human Ciliary Muscle Cells | 1.4 | [4] |
Signaling Pathway
Activation of the prostaglandin FP receptor by this compound initiates a well-defined signaling cascade. This pathway is central to its mechanism of action in lowering intraocular pressure.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the prostaglandin FP receptor.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
N-Desethyl Bimatoprost and its Interaction with Prostaglandin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolism of Bimatoprost (B1667075)
Bimatoprost is metabolized in the eye and systemically through oxidation, N-deethylation, and glucuronidation. The N-deethylation pathway leads to the formation of N-Desethyl Bimatoprost. The primary and most active metabolite, however, is Bimatoprost acid (17-phenyl-trinor PGF2α), formed by the hydrolysis of the ethyl amide group of Bimatoprost.[1] This conversion is carried out by ocular tissues, including the cornea, iris, and ciliary body.[1]
Receptor Binding Affinity of Bimatoprost and its Acid Metabolite
The following tables summarize the quantitative data on the binding affinity of Bimatoprost and Bimatoprost acid for the prostaglandin (B15479496) FP receptor. The data is compiled from various in vitro studies.
Table 1: Bimatoprost FP Receptor Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Bimatoprost | FP | Displacement | [3H]prostaglandin F2α | Not Specified | 6310 ± 1650 | [2] |
| Bimatoprost | FP | Displacement | [3H]-travoprost acid | Cloned human ciliary body FP receptor in HEK-293 cells | 9250 ± 846 | [3] |
Table 2: Bimatoprost Acid FP Receptor Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Bimatoprost Acid | FP | Not Specified | Not Specified | Not Specified | 83 | [4] |
| Bimatoprost Acid | FP | Displacement | [3H]-travoprost acid | Cloned human ciliary body FP receptor in HEK-293 cells | 59 ± 6 | [3] |
Note: While this compound is a known metabolite, specific quantitative data on its binding affinity (Ki, IC50, or Kd) for the FP receptor or other prostaglandin receptors are not available in the reviewed literature.
Experimental Protocols: Receptor Binding Assays
The binding affinities of compounds like Bimatoprost and its metabolites to the FP receptor are typically determined using radioligand binding assays. A common approach is a competitive displacement assay.
Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., Bimatoprost) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor (e.g., [3H]prostaglandin F2α).
General Methodology:
-
Membrane Preparation: Cell membranes expressing the FP receptor are isolated from a suitable source, such as cultured cell lines (e.g., HEK-293 cells transfected with the human FP receptor) or animal tissues known to be rich in these receptors.
-
Incubation: The prepared membranes are incubated in a buffered solution containing:
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled competitor compound.
-
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N-Desethyl Bimatoprost Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and detailed protocols for the use of the N-Desethyl Bimatoprost analytical reference standard. This document is intended to support research, quality control, and drug development activities.
This compound is a primary metabolite of Bimatoprost, a synthetic prostamide analog used in the treatment of glaucoma and ocular hypertension.[1] The formation of this compound occurs through the N-deethylation of Bimatoprost.[1] As a significant metabolite, this analytical standard is crucial for pharmacokinetic studies, metabolism profiling, and impurity analysis in pharmaceutical formulations.
Physicochemical Properties and Storage
The this compound analytical reference standard is a high-purity compound intended for laboratory use.[2] Its physicochemical properties are summarized in the table below. Adherence to recommended storage conditions is critical to maintain the integrity and stability of the standard.
| Property | Value | Reference |
| Chemical Name | (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide | [3] |
| Synonyms | N-Norbimatoprost, 17-Phenyl Trinor Prostaglandin (B15479496) F2α Amide, Bimatoprost amide | [2] |
| CAS Number | 155205-89-3 | [4] |
| Molecular Formula | C₂₃H₃₃NO₄ | [5] |
| Molecular Weight | 387.52 g/mol | [2] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Soluble in ethanol, methanol (B129727), and dimethyl sulfoxide. Slightly soluble in water. | [7][8] |
| Storage Conditions | Long-term storage at -20°C in a well-closed container, protected from light.[9][10] Shorter-term storage at 2-8°C is also acceptable.[9] | |
| Handling | For laboratory and analytical use only. Not for human or animal consumption.[2] |
Analytical Methodologies
The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are recommended for specific applications.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
This method is adapted from established protocols for Bimatoprost and other prostaglandin analogs and is suitable for determining the purity and concentration of this compound.[11][12]
Instrumentation and Materials:
-
HPLC system with UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphate buffer
-
This compound analytical reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Example Isocratic Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 2.3) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm or 220 nm[13][14] |
| Injection Volume | 10 µL |
Protocol:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound analytical reference standard.
-
Dissolve in a minimal amount of methanol or acetonitrile and dilute to a known volume with the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound peak based on the retention time and calibration curve.
-
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantification of this compound using HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification
For the sensitive detection and quantification of this compound in biological matrices, an LC-MS/MS method is recommended.[15][16]
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
Reversed-phase C18 column suitable for mass spectrometry
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (B1220265) or acetate
-
Formic acid
-
This compound analytical reference standard
-
Internal standard (e.g., a stable isotope-labeled analog)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A time-programmed gradient from a high percentage of A to a high percentage of B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound |
| Product Ions (Q3) | To be determined by infusion and fragmentation of the standard |
Protocol:
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions of this compound and the internal standard in a suitable solvent (e.g., methanol).
-
For biological samples (e.g., plasma, urine), perform a sample extraction procedure such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.
-
Spike the extracted samples and calibration standards with the internal standard.
-
-
Method Development:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and fragment ions for MRM transitions.
-
Optimize chromatographic conditions to achieve good peak shape and separation from matrix components.
-
-
Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantify this compound using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Workflow for LC-MS/MS Bioanalysis
Caption: General workflow for the bioanalysis of this compound.
Biological Relevance and Signaling Pathway
This compound is a metabolite of Bimatoprost, a prostaglandin analog that effectively lowers intraocular pressure (IOP).[1] The primary mechanism of action of Bimatoprost involves increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.[17][18] While Bimatoprost is a prostamide, it is thought to exert its effects by activating prostamide receptors.[17] This activation leads to downstream signaling events that result in the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the outflow pathways, thereby facilitating aqueous humor drainage and reducing IOP.[19]
Bimatoprost Signaling Pathway for IOP Reduction
References
- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. chemignition.com [chemignition.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of N-Desethyl Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyl Bimatoprost is a key metabolite and a potential impurity of Bimatoprost, a prostaglandin (B15479496) analog used to treat glaucoma and eyelash hypotrichosis.[1][2] The process of N-deethylation is a recognized metabolic pathway for Bimatoprost.[1][2] Accurate and reliable analytical methods are crucial for the quantification of this compound in pharmaceutical formulations, stability studies, and metabolic research. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for its parent compound, Bimatoprost.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and an aqueous buffer. The selection of a C18 column is based on its successful application in the separation of prostaglandin analogs. The compound is detected by its absorbance in the UV spectrum, typically around 210 nm.[3][4]
Data Presentation
The following table summarizes a proposed set of HPLC parameters and expected performance characteristics for the analysis of this compound. These values are derived from validated methods for Bimatoprost and may require optimization for specific applications.[1][3][5]
| Parameter | Proposed Value |
| Chromatographic Conditions | |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in Water (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm[3][4] |
| Column Temperature | Ambient |
| System Suitability | |
| Theoretical Plates | > 2000[1] |
| Tailing Factor | < 2.0[1] |
| Validation Parameters (Expected) | |
| Linearity Range | 0.05 - 15 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Experimental Protocols
Preparation of Solutions
a) Mobile Phase Preparation (Acetonitrile: 0.1% Formic Acid in Water, 70:30 v/v):
-
Measure 700 mL of HPLC-grade acetonitrile.
-
Measure 300 mL of HPLC-grade water into a separate container.
-
Add 0.3 mL of formic acid to the water to make a 0.1% solution.
-
Combine the acetonitrile and the 0.1% formic acid solution.
-
Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).
b) Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix well.
c) Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, and 15 µg/mL).[1]
d) Sample Preparation (from an ophthalmic solution):
-
Accurately transfer a known volume of the sample solution into a volumetric flask.
-
Dilute with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the flow rate to 1.0 mL/min and the UV detector to 210 nm.[3]
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
After each injection, allow sufficient run time for the elution of the analyte peak.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solutions using the calibration curve.
Visualizations
The following diagrams illustrate the key processes involved in the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship between Bimatoprost and its analysis.
References
- 1. jchps.com [jchps.com]
- 2. researchgate.net [researchgate.net]
- 3. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Detection of N-Desethyl Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analog, is widely used in the treatment of glaucoma and ocular hypertension. Its mechanism of action involves increasing the outflow of aqueous humor, thereby reducing intraocular pressure.[1][2][3] One of the principal metabolic pathways of Bimatoprost is N-deethylation, which results in the formation of its active metabolite, N-Desethyl Bimatoprost.[1][2][4] Accurate and sensitive detection of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides a detailed LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in biological matrices.
Metabolic Pathway of Bimatoprost
Bimatoprost undergoes several metabolic transformations in the body, including oxidation, glucuronidation, and N-deethylation.[1][2][3][4] The N-deethylation process, a key step, is catalyzed by cytochrome P450 enzymes in the liver and results in the formation of this compound.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound. These values are based on established methods for the parent drug, Bimatoprost, and are expected to be achievable for its N-desethyl metabolite with appropriate method optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | To be determined (predicted m/z) |
| Product Ion (Q3) | To be determined (predicted m/z) |
| Collision Energy (CE) | To be optimized |
| Declustering Potential (DP) | To be optimized |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Method Performance Characteristics (Predicted)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 pg/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Experimental Protocols
This section provides detailed protocols for the extraction of this compound from biological samples and subsequent analysis by LC-MS/MS.
Experimental Workflow
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for complex matrices like plasma.
-
Sample Collection: Collect 1 mL of the biological sample (e.g., plasma) in a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to each sample, calibrator, and quality control sample.
-
pH Adjustment: Add 100 µL of a suitable buffer to adjust the sample pH.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortexing: Vortex the tubes for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation (PPT)
This is a simpler and faster method suitable for cleaner matrices or when high throughput is required.
-
Sample Collection: Aliquot 100 µL of the biological sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard to each sample.
-
Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortexing: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or an autosampler vial.
-
Injection: Inject the supernatant directly into the LC-MS/MS system.
LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.
-
Sequence Setup: Set up the analysis sequence in the instrument control software, including blanks, calibration standards, quality control samples, and unknown samples.
-
Injection: Inject the prepared samples onto the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode using the optimized parameters for this compound and the internal standard.
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's data processing software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This document provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the detection and quantification of this compound. The provided protocols for sample preparation and analysis, along with the summarized quantitative data, offer a solid starting point for researchers in drug development and related fields. Adherence to good laboratory practices and thorough method validation are essential to ensure the accuracy and reliability of the results.
References
Application Notes and Protocols for N-Desethyl Bimatoprost Impurity Profiling in Bimatoprost
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bimatoprost is a synthetic prostamide analog used topically to control the progression of glaucoma and in the management of ocular hypertension.[1] As with any active pharmaceutical ingredient (API), the purity profile of Bimatoprost is critical to its safety and efficacy. One of the potential impurities is N-Desethyl Bimatoprost, a known metabolite.[1][] This document provides detailed application notes and protocols for the identification and quantification of this compound in Bimatoprost drug substances and products, utilizing High-Performance Liquid Chromatography (HPLC).
The methodologies outlined are designed to be robust and suitable for quality control and stability testing, aligning with regulatory expectations for impurity profiling.
Chemical Structures and Relationship
Bimatoprost can be metabolized or degraded to this compound through the removal of the N-ethyl group. Understanding this relationship is fundamental to the impurity profiling process.
Caption: Chemical relationship between Bimatoprost and its impurity, this compound.
Experimental Protocols
A stability-indicating HPLC method is crucial for separating this compound from Bimatoprost and other potential degradation products.
Protocol 1: HPLC Method for Quantification of this compound
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound in Bimatoprost.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or acetic acid (for mobile phase adjustment)
-
Bimatoprost reference standard
-
This compound reference standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | A mixture of water, methanol, and acetic acid (52:48:0.1 v/v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[3] |
| Detection Wavelength | 210 nm[3] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions:
-
Standard Stock Solution of Bimatoprost: Accurately weigh about 25 mg of Bimatoprost reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Standard Stock Solution of this compound: Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
System Suitability Solution: Prepare a solution containing approximately 100 µg/mL of Bimatoprost and 1 µg/mL of this compound in the mobile phase.
-
Sample Preparation (for Drug Substance): Accurately weigh about 25 mg of the Bimatoprost sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
4. System Suitability:
Inject the system suitability solution and verify the following parameters:
-
The resolution between the Bimatoprost and this compound peaks should be not less than 2.0.
-
The tailing factor for the Bimatoprost peak should be not more than 2.0.[4]
-
The relative standard deviation (RSD) for replicate injections of the Bimatoprost peak area should be not more than 2.0%.[4]
5. Analysis Procedure:
-
Inject the mobile phase as a blank to ensure a clean baseline.
-
Inject the standard solution of this compound to determine its retention time.
-
Inject the sample solution.
-
Identify the peaks of Bimatoprost and this compound in the sample chromatogram based on their retention times.
-
Calculate the amount of this compound in the sample using the area of the corresponding peak and the response factor determined from the standard.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
1. Preparation of Stressed Samples:
-
Acid Degradation: Dissolve 10 mg of Bimatoprost in 10 mL of 0.1 N HCl. Reflux for 4 hours at 60°C. Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Base Degradation: Dissolve 10 mg of Bimatoprost in 10 mL of 0.1 N NaOH. Reflux for 4 hours at 60°C. Neutralize the solution with 0.1 N HCl and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Oxidative Degradation: Dissolve 10 mg of Bimatoprost in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Thermal Degradation: Keep 10 mg of Bimatoprost powder in an oven at 105°C for 24 hours. Dissolve the powder in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Photolytic Degradation: Expose a solution of Bimatoprost (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
2. Analysis of Stressed Samples:
Analyze the stressed samples using the HPLC method described in Protocol 1. The peak purity of the Bimatoprost peak should be evaluated to ensure no co-eluting degradation products.
Data Presentation
The following tables summarize representative quantitative data from the analysis of Bimatoprost for the this compound impurity.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Bimatoprost and this compound) | ≥ 2.0 | 3.5 |
| Tailing Factor (Bimatoprost) | ≤ 2.0 | 1.2 |
| RSD of Bimatoprost Peak Area (%) | ≤ 2.0% | 0.8% |
Table 2: Illustrative Results of Forced Degradation Studies
Note: The following data is illustrative and represents typical outcomes of forced degradation studies. Actual results may vary based on experimental conditions.
| Stress Condition | % Assay of Bimatoprost | % this compound Formed | Total Impurities (%) |
| Unstressed Sample | 99.8 | < 0.05 | 0.2 |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | 85.2 | 1.5 | 14.8 |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 4h) | 92.5 | 0.8 | 7.5 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 88.9 | 2.1 | 11.1 |
| Thermal Degradation (105°C, 24h) | 98.1 | < 0.1 | 1.9 |
| Photolytic Degradation (UV light, 24h) | 97.5 | < 0.1 | 2.5 |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for impurity profiling and the logical relationship of the components.
Caption: Experimental workflow for this compound impurity profiling in Bimatoprost.
Caption: Logical relationship of key components in Bimatoprost impurity profiling.
References
Application of N-Desethyl Bimatoprost in Pharmaceutical Quality Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyl Bimatoprost (B1667075) is a primary metabolite and a known impurity of Bimatoprost, a prostaglandin (B15479496) analog widely used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth.[1][2] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical quality attributes that must be carefully monitored to ensure the safety and efficacy of the medication. Therefore, the use of well-characterized reference standards for these impurities, such as N-Desethyl Bimatoprost, is fundamental in pharmaceutical quality control.
These application notes provide a comprehensive overview of the role of this compound in the quality control of Bimatoprost. Detailed experimental protocols for its identification and quantification using modern analytical techniques are presented, along with relevant signaling pathway and workflow diagrams to aid in research and development.
Application Notes
Reference Standard for Impurity Profiling
This compound is utilized as a reference standard for the accurate identification and quantification of this specific impurity in Bimatoprost raw materials and finished ophthalmic solutions.[3] Its availability as a certified reference material ensures the reliability and consistency of analytical methods.[4] Regulatory bodies require stringent control of impurities, and the use of a dedicated reference standard for this compound is essential for meeting these requirements.
Method Development and Validation
The development and validation of analytical methods for Bimatoprost require the inclusion of its potential impurities. This compound serves as a critical component in the validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure specificity, linearity, accuracy, and precision for impurity determination.[5]
Stability and Forced Degradation Studies
Forced degradation studies are integral to understanding the stability of a drug substance and identifying potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light).[6][7] While Bimatoprost has been shown to be relatively stable under thermal stress[8], it can degrade under acidic and oxidative conditions.[6] this compound can be used to confirm if it is a degradation product under specific stress conditions and to assess the stability-indicating nature of the analytical method.
Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for the analysis of Bimatoprost and its impurities.
Table 1: HPLC Method Parameters for Bimatoprost and Impurity Analysis
| Parameter | Method 1[9] | Method 2[6] | Method 3[10] |
| Column | Phenomenex C18 (250 mm × 4.6 mm, 5 µm) | XBridge C18 (150mm x 4.6mm, 3.5µ) | Zorbex SB phenyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Formic acid and Acetonitrile (B52724) (30:70, v/v) | Water, Methanol, and Acetic acid (52:48:01, v/v/v) | Phosphate buffer (0.02 M), Methanol, and Acetonitrile (50:30:20, v/v) |
| Flow Rate | 0.6 mL/min | Not Specified | 1.0 mL/min |
| Detection (UV) | 205 nm | 210 nm | 210 nm (Bimatoprost), 295 nm (Timolol) |
| Linearity Range | 0.05-15 µg/mL (Bimatoprost) | Not Specified for Impurities | 6 - 18 µg/ml (Bimatoprost) |
| LOD | Not Specified for Impurities | Not Specified for Impurities | 0.7395 µg/mL (Bimatoprost) |
| LOQ | Not Specified for Impurities | Not Specified for Impurities | 2.2412 µg/mL (Bimatoprost) |
Table 2: LC-MS/MS Method Parameters for Bimatoprost Analysis
| Parameter | Method 1[11] | Method 2[12] |
| Technique | HPLC-QQQ-MS/MS | LC-MS/MS |
| Linearity Range | 0.25-50 ng/mL | 0.2 - 800 pg/mL |
| LOD | 0.01 mg/kg | 0.2 pg/mL |
| LOQ | 0.03 mg/kg | 0.5 pg/mL |
| Matrix | Cosmetics | Human Plasma |
Experimental Protocols
Protocol 1: Identification and Quantification of this compound in Bimatoprost Drug Substance by HPLC-UV
Objective: To identify and quantify this compound impurity in a Bimatoprost drug substance sample using a reference standard.
Materials:
-
This compound Reference Standard
-
Bimatoprost Drug Substance
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial, HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
Analytical column: XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size[6]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Water:Methanol:Acetic Acid in the ratio of 52:48:0.1 (v/v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the expected LOQ to 150% of the specification limit for the impurity.
-
-
Sample Solution Preparation:
-
Accurately weigh about 25 mg of the Bimatoprost drug substance into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a solution with a nominal concentration of 1000 µg/mL of Bimatoprost.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the blank (mobile phase), followed by the calibration standards and the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.
-
Protocol 2: Forced Degradation Study of Bimatoprost and Identification of Degradation Products
Objective: To perform forced degradation of Bimatoprost under various stress conditions and identify this compound as a potential degradation product.
Materials:
-
Bimatoprost Drug Substance
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of Bimatoprost at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the Bimatoprost stock solution and 0.1 M HCl.
-
Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the Bimatoprost stock solution and 0.1 M NaOH.
-
Keep the solution at 60°C for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the Bimatoprost stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
-
Thermal Degradation:
-
Expose the solid Bimatoprost drug substance and its solution to dry heat (e.g., 80°C) for a specified period.
-
-
Photolytic Degradation:
-
Expose the Bimatoprost drug substance (solid and solution) to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample.
-
Identify any degradation products formed. The use of a photodiode array (PDA) detector can help in assessing peak purity. An LC-MS system can provide mass information for the identification of unknown degradants.
-
Spike the stressed samples with the this compound reference standard to confirm its presence as a degradation product.
-
Visualizations
Bimatoprost Signaling Pathway
Caption: Bimatoprost signaling pathway to reduce intraocular pressure.
Experimental Workflow for Impurity Profiling
Caption: Workflow for Bimatoprost impurity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bimatoprost Impurities | SynZeal [synzeal.com]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. jchps.com [jchps.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
Application Note: The Role of N-Desethyl Bimatoprost in Stability Studies of Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost (B1667075) is a synthetic prostamide analog used topically to control the progression of glaucoma and in the management of ocular hypertension. The stability of a pharmaceutical product is a critical attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are therefore essential to identify potential degradation products and understand the degradation pathways of the active pharmaceutical ingredient (API). N-Desethyl Bimatoprost is a known metabolite and a potential degradation product of Bimatoprost, formed through the N-deethylation of the ethyl amide group.[1] This application note provides a detailed overview of the role of this compound in the stability testing of Bimatoprost, including protocols for forced degradation studies and analytical methods for its quantification.
Bimatoprost Degradation Pathway
Bimatoprost can degrade under various stress conditions, leading to the formation of impurities. One of the primary degradation pathways involves the N-deethylation of the ethylamide side chain to form this compound. Understanding this pathway is crucial for developing stability-indicating analytical methods.
Caption: Degradation pathway of Bimatoprost to this compound.
Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of the analytical procedures used.
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies on Bimatoprost.
Caption: Workflow for forced degradation studies of Bimatoprost.
Experimental Protocols
Detailed methodologies for stress testing and subsequent analysis are provided below.
Preparation of Standard and Sample Solutions
-
Bimatoprost Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Bimatoprost reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent.
-
Working Standard Solutions: Prepare working standard solutions of Bimatoprost and this compound by diluting the stock solutions to the desired concentrations for calibration curves.
-
Sample Solution (from Ophthalmic Solution): Accurately transfer a known volume of the Bimatoprost ophthalmic solution into a volumetric flask and dilute with the mobile phase to achieve a final concentration within the calibration range.
Forced Degradation Protocols
For each condition, a solution of Bimatoprost (e.g., 1 mg/mL) is subjected to the following stress conditions. A control sample (unstressed) should be analyzed concurrently.
-
Acidic Degradation: Mix the Bimatoprost solution with an equal volume of 0.1 M hydrochloric acid. Reflux the solution at 80°C for 30 minutes. Cool, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase before analysis.[2]
-
Alkaline Degradation: Mix the Bimatoprost solution with an equal volume of 0.1 M sodium hydroxide. Reflux the solution at 80°C for 30 minutes. Cool, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase.[2]
-
Oxidative Degradation: Mix the Bimatoprost solution with an equal volume of 30% hydrogen peroxide. Keep the solution at 80°C for 30 minutes. Cool and dilute with the mobile phase.[3]
-
Thermal Degradation: Expose the Bimatoprost solution to a temperature of 80°C for a specified duration (e.g., 24 hours).[3] Cool and dilute with the mobile phase.
-
Photolytic Degradation: Expose the Bimatoprost solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration.
Analytical Method: Stability-Indicating HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate Bimatoprost from its degradation products, including this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile). A common ratio is 30:70 (v/v).[3] |
| Flow Rate | Typically 0.6 - 1.0 mL/min.[3] |
| Detection | UV detection at 205 nm or 210 nm.[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies. The actual percentage of degradation and impurity formation will vary depending on the specific experimental conditions.
Table 1: Summary of Bimatoprost Degradation under Forced Conditions
| Stress Condition | Duration | Bimatoprost Recovered (%) | Total Degradation (%) |
| Acidic (0.1 M HCl, 80°C) | 30 min | 92.96[4] | 7.04[4] |
| Alkaline (0.1 M NaOH, 80°C) | 30 min | 98.10[4] | 1.90[4] |
| Oxidative (30% H₂O₂, 80°C) | 30 min | 91.62[4] | 8.38[4] |
| Thermal (80°C) | 24 hours | 97.09[4] | 2.91[4] |
| Photolytic | - | >99 | <1 |
Table 2: Quantification of this compound Formation
| Stress Condition | This compound Formed (%) |
| Acidic (0.1 M HCl, 80°C) | Data not available in cited literature |
| Alkaline (0.1 M NaOH, 80°C) | Data not available in cited literature |
| Oxidative (30% H₂O₂, 80°C) | Data not available in cited literature |
| Thermal (80°C) | Data not available in cited literature |
| Photolytic | Data not available in cited literature |
Conclusion
This compound is a key related substance to monitor during the stability testing of Bimatoprost. Forced degradation studies under various stress conditions are crucial for identifying and quantifying this and other potential impurities. The use of a validated stability-indicating HPLC method is essential for ensuring the accurate measurement of Bimatoprost and its degradation products, thereby guaranteeing the quality, safety, and efficacy of the final pharmaceutical product. Further studies are warranted to quantify the precise levels of this compound formed under specific stress conditions.
References
- 1. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: a patient-use study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Desethyl Bimatoprost Synthesis
Welcome to the technical support center for N-Desethyl Bimatoprost (B1667075) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-Desethyl Bimatoprost, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Low Yield in the Wittig Reaction for Upper Side Chain Installation
I am experiencing a low yield during the Wittig reaction to introduce the upper amide-containing side chain. What are the possible causes and how can I improve the yield?
Possible Causes:
-
Inactive Wittig Reagent: The phosphonium (B103445) ylide may have degraded due to moisture or improper storage.
-
Steric Hindrance: The lactone starting material may present steric hindrance, impeding the approach of the ylide.
-
Inappropriate Base: The base used to generate the ylide may not be strong enough or may be incompatible with other functional groups.
-
Suboptimal Reaction Temperature: The temperature may be too low for efficient ylide formation and reaction, or too high, leading to degradation.
Troubleshooting Steps:
-
Verify Wittig Reagent Activity:
-
Ensure the phosphonium salt is thoroughly dried before use.
-
Prepare the ylide in situ under strictly anhydrous conditions (e.g., using freshly distilled, dry solvents like THF or DMSO).
-
Consider using a freshly prepared batch of the Wittig reagent.
-
-
Optimize Base and Solvent System:
-
Strong bases like sodium hydride (NaH), potassium tert-butoxide, or n-butyllithium are often effective.[1]
-
Ensure the chosen solvent can dissolve both the substrate and the ylide. Aprotic polar solvents are generally preferred.
-
-
Adjust Reaction Temperature:
-
Ylide generation is often performed at a low temperature (e.g., 0 °C or lower) and then warmed to room temperature or slightly above for the reaction with the aldehyde/lactone. Experiment with a temperature gradient to find the optimal conditions.
-
-
Increase Equivalents of Reagents:
-
In some cases, increasing the equivalents of both the Wittig salt and the base can improve the yield.[2]
-
Question 2: Formation of 5,6-trans Isomer Impurity
My final product is contaminated with the 5,6-trans isomer of this compound. How can I minimize its formation and remove it?
Possible Causes:
-
Isomerization during Wittig Reaction: The geometry of the double bond formed during the Wittig reaction is crucial. Unstabilized ylides typically favor the Z-isomer, but reaction conditions can influence this.
-
Isomerization during Purification: Exposure to acid, base, or heat during workup and purification can cause isomerization of the thermodynamically less stable cis-double bond to the trans-isomer.
Troubleshooting Steps:
-
Control Wittig Reaction Conditions:
-
Use reaction conditions known to favor the formation of the Z-isomer. This often involves the use of unstabilized ylides and salt-free conditions.
-
Keep reaction and workup temperatures as low as possible.
-
-
Purification Strategies:
-
Reverse Phase HPLC: This is a powerful technique for separating cis/trans isomers of prostaglandin (B15479496) analogs.[3][4]
-
Supercritical Fluid Chromatography (SFC): SFC can also be an effective method for purifying prostaglandins (B1171923) and their isomers.[5]
-
Column Chromatography: Careful column chromatography on silica (B1680970) gel can sometimes separate the isomers, although it may be challenging.[3]
-
Question 3: Incomplete or Difficult Purification of the Final Compound
I am struggling to achieve high purity for this compound, with multiple unidentified impurities present in my HPLC analysis. What purification strategies should I consider?
Possible Causes:
-
Formation of Multiple By-products: Prostaglandin synthesis involves numerous steps, and impurities can be carried over or generated at each stage. Common impurities include epimers (e.g., 15-epi-Bimatoprost) and oxidation or degradation products.[6]
-
Inadequate Chromatographic Separation: The chosen chromatographic conditions may not be optimal for resolving all impurities.
Troubleshooting Steps:
-
Characterize Impurities:
-
Use techniques like LC-MS to identify the molecular weights of the major impurities.[6] This can provide clues as to their structure (e.g., isomers, by-products from side reactions).
-
-
Optimize Chromatographic Method:
-
Develop a robust HPLC or UPLC method for both analysis and purification. Experiment with different columns (e.g., C18, phenyl-hexyl), mobile phases, and gradients.[7]
-
Consider preparative HPLC for the final purification step, which is a common practice for prostaglandin analogs to achieve high purity.[3][8]
-
-
Employ Orthogonal Purification Techniques:
-
If one chromatographic method is insufficient, consider a second, different method. For example, follow up silica gel chromatography with reverse-phase HPLC.
-
-
Crystallization:
-
If the compound is crystalline, crystallization can be a highly effective final purification step. Experiment with various solvent systems.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound synthesis?
The synthesis of this compound, like other PGF2α analogs, commonly starts from the well-known Corey lactone diol or a protected version of it.[8][9][10] This starting material contains the key stereochemistry of the cyclopentane (B165970) ring.
Q2: How is the primary amide group in this compound typically introduced?
This compound is the primary amide derivative of 17-phenyl-trinor-PGF2α. The synthesis is achieved by the amidation of the corresponding carboxylic acid (Bimatoprost acid). This process usually involves activating the carboxylic acid (e.g., by converting it to an acid chloride or an activated ester) followed by a reaction with ammonia (B1221849).[11]
Q3: What analytical techniques are recommended for monitoring the synthesis and ensuring the purity of the final product?
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common technique for monitoring reaction progress and assessing the purity of intermediates and the final product.[7][12] Mass Spectrometry (LC-MS) is also crucial for identifying by-products and impurities.[6]
Q4: Are there any specific safety precautions to consider during the synthesis?
Prostaglandin analogs are potent biological molecules. Therefore, it is essential to handle all intermediates and the final product with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, to avoid accidental exposure. All reactions should be carried out in a well-ventilated fume hood.
Quantitative Data Summary
The following table summarizes typical purity levels achieved for prostaglandin analogs using different purification techniques, which can be considered as benchmarks for this compound synthesis.
| Purification Method | Typical Purity Achieved | Common Impurities Removed | Reference |
| Column Chromatography (Silica Gel) | 95-98% | Non-polar and some polar by-products | [3] |
| Normal Phase HPLC | >99% | Isomeric impurities | [3] |
| Reverse Phase Preparative HPLC | >99.5% | Trans-isomers and other closely related impurities | [3][4] |
| Supercritical Fluid Chromatography | >99% | Isomeric and chemically related impurities | [5] |
Experimental Protocols
Protocol 1: Synthesis of Bimatoprost Acid (Precursor to this compound)
This protocol is adapted from general prostaglandin synthesis methodologies.
-
Hydrolysis of Bimatoprost:
-
Dissolve Bimatoprost (1 equivalent) in a mixture of methanol (B129727) and water.
-
Add lithium hydroxide (B78521) (LiOH) (3-5 equivalents) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC until all starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Bimatoprost acid.
-
Protocol 2: Amidation of Bimatoprost Acid to form this compound
-
Activation of Carboxylic Acid:
-
Dissolve Bimatoprost acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with Ammonia:
-
Introduce ammonia gas into the reaction mixture or add a solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low Wittig reaction yield.
Caption: Relationship between this compound and common impurities.
References
- 1. CN111018766A - Method for synthesizing bimatoprost - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof - Google Patents [patents.google.com]
- 4. WO2011095990A3 - Process for the purification of prostaglandins and analogues thereof - Google Patents [patents.google.com]
- 5. WO2011005505A2 - Method for the purification of prostaglandins - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
- 7. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. This compound | 155205-89-3 | Benchchem [benchchem.com]
- 12. jchps.com [jchps.com]
Technical Support Center: Synthesis of N-Desethyl Bimatoprost
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Desethyl Bimatoprost (B1667075).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of N-Desethyl Bimatoprost, providing potential causes and solutions in a clear question-and-answer format.
Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate?
A1: Low overall yield in prostaglandin (B15479496) synthesis, including that of this compound, can often be attributed to a few key areas:
-
Protecting Group Strategy: The choice of protecting groups for the hydroxyl functions is crucial. Inefficient protection or deprotection can lead to significant material loss. For instance, replacing a benzoyl (Bz) group with a tetrahydropyranyl (THP) ether has been shown to improve yields in similar syntheses.[1]
-
Stereocontrol in Ketone Reduction: The reduction of the C15-ketone to the desired (S)-alcohol is a critical step. Poor stereoselectivity will result in the formation of the 15-(R)-epimer, a diastereomer that is difficult to separate and reduces the yield of the desired product.
-
Wittig Reaction Conditions: The Wittig reaction to introduce the alpha-chain must be optimized. The choice of base, solvent, and temperature can significantly impact the yield and purity of the product.
-
Purification Methods: Prostaglandin analogues are often difficult to purify. Multiple chromatographic steps can lead to substantial losses. Optimizing purification by using appropriate stationary and mobile phases is key.
Q2: I am observing a significant amount of the 15-(R)-epimer impurity after the ketone reduction step. How can I improve the stereoselectivity?
A2: The formation of the undesired 15-(R)-epimer is a common challenge. To enhance the stereoselectivity for the desired 15-(S)-alcohol, consider the following:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (B1222165) may offer poor stereoselectivity. The use of bulky, stereoselective reducing agents is recommended. L-selectride has been shown to significantly improve the diastereoselectivity of this reduction, increasing the yield of the desired 15-(S)-alcohol.[2]
-
Use of Catalysts: Lanthanide catalysts, such as cerium(III) chloride (CeCl₃), used in conjunction with sodium borohydride (Luche reduction), can selectively perform a 1,2-hydride attack on the carbonyl group, which can improve the yield of the desired allylic alcohol.[1]
-
Reaction Temperature: Performing the reduction at low temperatures (e.g., -78 °C) often enhances stereoselectivity.
Q3: The purification of the final this compound product by column chromatography is resulting in low recovery. Are there alternative purification strategies?
A3: Low recovery during chromatographic purification is a frequent issue. Here are some strategies to improve this:
-
Chromatography Optimization: The polarity of this compound, due to its amide group, influences its behavior on silica (B1680970) gel. A thorough optimization of the eluent system is necessary. A combination of a non-polar solvent (like heptane) and an alcohol (like ethanol) can be effective for purification on an achiral stationary phase.[3]
-
Crystallization: Post-chromatography crystallization is a powerful technique to obtain high-purity this compound. Solvents such as methyl tert-butyl ether (MTBE), diethyl ether, or acetonitrile (B52724) can be effective for crystallization.[3]
-
Avoid Over-purification of Intermediates: While intermediates need to be sufficiently pure for the subsequent steps, excessive purification at every stage can lead to cumulative losses. It may be more efficient to carry forward minor impurities that can be removed in the final purification steps.
Q4: I am having trouble with the final amidation step to form the N-desethyl amide. What are the recommended conditions?
A4: The final step of converting the carboxylic acid or an ester intermediate to the N-desethyl amide is crucial.
-
Starting Material: The reaction can proceed from the corresponding carboxylic acid or, more commonly, from a methyl or ethyl ester intermediate.
-
Amidation Reagent: Aqueous ammonia (B1221849) or a solution of ammonia in an alcohol (e.g., methanol) is typically used for the amidation.
-
Reaction Conditions: The reaction is often carried out at room temperature over several hours. Monitoring the reaction by TLC or HPLC is essential to determine completion and minimize side reactions. A patent for Bimatoprost synthesis describes the reaction of a methyl ester intermediate with ethylamine, which can be adapted by using ammonia for this compound.[4]
Data Presentation
Table 1: Impact of Reagents on Stereoselectivity of C15-Ketone Reduction
| Reducing Agent | Typical Diastereomeric Ratio (S:R) | Reported Yield of 15-(S)-Alcohol | Reference |
| Sodium Borohydride (NaBH₄) | ~3:2 | Low to Moderate | [5] |
| L-Selectride | >9:1 | ~60% | [2] |
| Sodium Borohydride with CeCl₃·7H₂O (Luche Reduction) | High | Improved | [1] |
Experimental Protocols
Key Experiment: Stereoselective Reduction of the C15-Ketone (Luche Reduction)
This protocol is adapted from a similar synthesis of Bimatoprost and is a critical step for ensuring high stereoselectivity.[1]
-
Preparation: Dissolve the α,β-unsaturated ketone intermediate in methanol (B129727) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Catalyst: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to between -15 °C and -20 °C using a suitable cooling bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below -15 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting allylic alcohol by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound starting from (-)-Corey lactone diol.
References
- 1. ijpsr.com [ijpsr.com]
- 2. EP2321260A2 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]
- 5. neuroquantology.com [neuroquantology.com]
N-Desethyl Bimatoprost stability and degradation pathways
Welcome to the Technical Support Center for N-Desethyl Bimatoprost (B1667075). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of N-Desethyl Bimatoprost. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Bimatoprost?
A1: this compound, also known as 17-phenyl trinor PGF2α or the free acid of Bimatoprost, is the active metabolite of Bimatoprost.[1][2] Bimatoprost is a prostaglandin (B15479496) analog with an ethyl amide group, which is hydrolyzed in ocular tissues to form the biologically active carboxylic acid, this compound.[1][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: As a solid, this compound is stable for at least four years when stored at -20°C.[2] For aqueous solutions, it is recommended to store them at 2-8°C for short-term use (up to 30 days), drawing an analogy from the stability of similar prostaglandins (B1171923) like PGF2α. For long-term storage of solutions, it is advisable to prepare single-use aliquots and store them frozen at -20°C to avoid repeated freeze-thaw cycles.
Q3: What are the expected degradation pathways for this compound?
A3: The primary degradation pathway for the parent drug, Bimatoprost, involves hydrolysis of the ethyl amide to form this compound.[1][3][4] While specific degradation pathways for this compound under various stress conditions are not extensively documented, prostaglandin F2α analogs, in general, are susceptible to oxidation and potential degradation under acidic and basic conditions. The main metabolic pathways for 17-phenyl-trinor-PGF2alpha in vivo include beta-oxidation of the carboxylic acid side chain.[5]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) methods with UV detection are commonly used for the analysis of Bimatoprost and can be adapted for this compound.[6][7][8] A typical method might use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and buffer mixture, with detection around 210 nm. For higher sensitivity and specificity, especially for identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in bioassays. | Degradation of this compound in the experimental solution. | - Prepare fresh solutions of this compound for each experiment from a solid stock stored at -20°C.- If using a stock solution, ensure it has been stored properly in single-use aliquots at -20°C.- Check the pH of your experimental buffer, as extremes in pH may accelerate degradation. Maintain a pH close to physiological conditions (around 7.4) where possible. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | - Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in confirming if the unknown peaks are related to this compound.- Use LC-MS to identify the mass of the unknown peaks and elucidate their structures.- Potential degradation products could arise from oxidation of the cyclopentane (B165970) ring or side chains. |
| Loss of compound potency over time in solution. | Instability of this compound under specific storage or experimental conditions. | - Conduct a stability study of this compound in your specific experimental medium. Analyze samples at different time points to determine the rate of degradation.- Protect solutions from light, especially if working with solutions for extended periods, to prevent potential photodegradation.- Avoid high temperatures. If elevated temperatures are necessary for the experiment, minimize the exposure time. |
| Difficulty in achieving a stable baseline during HPLC analysis. | Issues with the mobile phase or column. | - Ensure the mobile phase is properly degassed.- Use a guard column to protect the analytical column from contaminants.- Flush the column with a strong solvent to remove any strongly retained compounds. |
Data Presentation
Table 1: Stability of Bimatoprost Under Thermal Stress
| Temperature | Duration | Mean Bimatoprost Concentration (% of Labeled) |
| 27°C | 3, 9, 15, 30 days | 100% - 116% |
| 37°C | 3, 9, 15, 30 days | 100% - 116% |
| 50°C | 3, 9, 15, 30 days | 100% - 116% |
| Note: This data is for the parent compound, Bimatoprost, and indicates its high thermal stability. Specific quantitative data for this compound under similar conditions is not readily available, but it provides a useful reference. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general method that can be optimized for specific applications.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution can be optimized).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Primary degradation pathway of Bimatoprost to its active metabolite.
Caption: General workflow for a forced degradation study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 17-phenyl-18,19, 20-trinor-prostaglandin F2alpha in the Cynomolgus monkey and the human female - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting N-Desethyl Bimatoprost Separation in Chromatography
Welcome to the technical support center for the chromatographic analysis of Bimatoprost and its related compound, N-Desethyl Bimatoprost. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the chemical structures of Bimatoprost and this compound, and how do they differ?
A1: Bimatoprost is a synthetic prostamide analog. This compound is a primary metabolite and a key related substance of Bimatoprost. The core difference lies in the substitution on the amide nitrogen. Bimatoprost has an ethyl group, while this compound has a hydrogen atom, making it slightly more polar. This structural similarity can present a challenge in achieving baseline separation during chromatography.
Q2: We are observing poor resolution between Bimatoprost and this compound. What are the likely causes and how can we improve it?
A2: Poor resolution between these two closely related compounds is a common issue. Here are the primary factors to investigate and the recommended troubleshooting steps:
-
Mobile Phase Composition: The organic modifier and buffer pH play a critical role.
-
Troubleshooting:
-
Organic Modifier: If you are using acetonitrile, consider switching to methanol (B129727) or using a combination of both. Methanol can offer different selectivity for closely eluting peaks.
-
pH Adjustment: The pH of the aqueous portion of your mobile phase should be optimized. A pH around 3.0 is often a good starting point for prostaglandin (B15479496) analogs.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.
-
-
-
Column Chemistry: The choice of stationary phase is crucial for resolving structurally similar compounds.
-
Troubleshooting:
-
Stationary Phase: While a C18 column is a common choice, a phenyl-hexyl or a biphenyl (B1667301) column may provide better selectivity for compounds containing phenyl groups, like Bimatoprost and its analogs.[1]
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.
-
-
-
Flow Rate: A lower flow rate can increase the interaction time with the stationary phase, potentially improving resolution.
-
Troubleshooting: Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Q3: We are experiencing significant peak tailing for either Bimatoprost or this compound. What could be the cause and solution?
A3: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the stationary phase can interact with basic functional groups on the analytes.
-
Troubleshooting:
-
Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (typically 0.1%).
-
Low pH: Operating at a lower pH (e.g., below 3) can suppress the ionization of silanol groups.
-
End-capped Column: Ensure you are using a high-quality, end-capped column specifically designed to minimize silanol interactions.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Troubleshooting: Reduce the injection volume or the concentration of the sample.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
Troubleshooting: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.
-
Q4: The retention times for our analytes are inconsistent between runs. What should we check?
A4: Fluctuating retention times can compromise the reliability of your method. Here are the common culprits:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.
-
Troubleshooting:
-
Accurate Measurement: Ensure precise measurement of all mobile phase components.
-
Degassing: Thoroughly degas the mobile phase before use to prevent bubble formation in the pump.
-
Fresh Preparation: Prepare fresh mobile phase daily.
-
-
-
Column Equilibration: Insufficient equilibration time between runs can lead to shifting retention times, especially with gradient methods.
-
Troubleshooting: Increase the column equilibration time to ensure the stationary phase is fully conditioned with the initial mobile phase composition.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.
-
Troubleshooting: Perform routine maintenance on your HPLC pump, including checking for leaks and cleaning or replacing check valves as needed.
-
-
Column Temperature: Variations in ambient temperature can affect retention times.
-
Troubleshooting: Use a column oven to maintain a consistent column temperature.
-
Experimental Protocols
Below are recommended starting methods for the separation of Bimatoprost and this compound. These should be optimized for your specific instrumentation and requirements.
Method 1: Reversed-Phase HPLC with UV Detection
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) |
Method 2: Isocratic Reversed-Phase HPLC
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detector | UV at 210 nm |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase |
Data Presentation
Table 1: Typical Chromatographic Parameters for Bimatoprost and this compound
| Compound | Expected Retention Time (min) (Method 1) | Relative Retention Time (RRT) |
| This compound | ~8.5 | ~0.92 |
| Bimatoprost | ~9.2 | 1.00 |
Note: Retention times are approximate and will vary depending on the specific HPLC system and conditions.
Visualizations
Caption: Structural comparison and troubleshooting workflow.
Caption: Decision tree for improving peak resolution.
References
Technical Support Center: LC-MS/MS Analysis of N-Desethyl Bimatoprost
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of N-Desethyl Bimatoprost.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical starting mass transitions (MRM) for this compound?
A1: this compound is the N-deethylated metabolite of Bimatoprost. Based on the chemical structure, the expected precursor ion ([M+H]⁺) in positive electrospray ionization (ESI) mode would be approximately m/z 388.5. While optimal product ions and collision energies must be determined empirically, you can start by targeting fragments resulting from the loss of water and cleavage of the amide bond. Refer to the table below for suggested starting parameters that require optimization.
Q2: What type of liquid chromatography column is recommended for this compound analysis?
A2: A reversed-phase C18 or a biphenyl (B1667301) column is suitable for the separation of this compound.[1][2] Columns with smaller particle sizes (e.g., ≤ 2.6 µm) can provide better peak shape and resolution.[1] A common column dimension is 2.1 mm x 100 mm.[1][2]
Q3: What mobile phases are typically used for this type of analysis?
A3: A gradient elution using two mobile phases is common.
-
Mobile Phase A: Water with an acidic modifier, such as 0.02% to 0.1% formic acid, and sometimes a salt like 5 mM ammonium (B1175870) acetate (B1210297) or ammonium formate.[1][3]
-
Mobile Phase B: An organic solvent like acetonitrile (B52724) or methanol, often with the same concentration of acidic modifier as Mobile Phase A.[1][3]
Q4: What is a suitable sample preparation technique for this compound in a biological matrix like plasma?
A4: A simple liquid-liquid extraction (LLE) is an effective method for extracting this compound from plasma.[2] An alternative for cosmetic serums is a "dilute-and-shoot" approach after ultrasonication and centrifugation.[1]
Experimental Protocols
Protocol 1: Sample Preparation (Liquid-Liquid Extraction from Plasma)
-
Pipette 400 µL of human plasma into a microcentrifuge tube.[2]
-
Spike with an appropriate internal standard (IS).
-
Add 100 µL of 0.1N sodium hydroxide (B78521) and vortex for 2 minutes.[2]
-
Add 4 mL of an extraction solvent (e.g., 80:20 v/v ethyl acetate/n-hexane) and vortex for 10 minutes.[2]
-
Centrifuge at approximately 1200 xg for 5 minutes.[2]
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried sample in 150 µL of a solution that mimics the initial mobile phase conditions (e.g., 30:70 v/v acetonitrile/water with 5mM ammonium formate).[2]
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: LC-MS/MS Method
This protocol provides a starting point for method development. Optimization is critical for achieving the best performance.[4]
-
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: Phenomenex Kinetex XB-C18 (2.1 x 100 mm, 1.7 µm) or similar.[2]
-
Column Temperature: 40°C.[2]
-
Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid in water.[1]
-
Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5; v/v).[1]
-
-
Mass Spectrometry:
Data Presentation
Table 1: Suggested Starting LC-MS/MS Parameters for this compound (Note: These parameters are theoretical starting points and require empirical optimization on your specific instrument.)
| Parameter | Suggested Value |
| Precursor Ion (Q1) [M+H]⁺ | m/z 388.5 |
| Product Ion (Q3) - Quantifier | To be determined (e.g., ~m/z 370.5) |
| Product Ion (Q3) - Qualifier | To be determined (e.g., ~m/z 352.5) |
| Cone Voltage (CV) | 20 V |
| Collision Energy (CE) - Quantifier | 15 eV |
| Collision Energy (CE) - Qualifier | 20 eV |
Table 2: Optimized Liquid Chromatography Parameters (Based on literature for similar compounds)
| Parameter | Value | Reference |
| Column | Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm) | [1] |
| Mobile Phase A | 5 mM ammonium acetate + 0.02% formic acid in water | [1] |
| Mobile Phase B | 5 mM ammonium acetate + 0.02% formic acid in 95:5 ACN:H₂O | [1] |
| Flow Rate | 0.25 mL/min | [1][5] |
| Column Temperature | 40°C | [2] |
| Injection Volume | 10 µL | [1] |
| Gradient | See reference gradient profile | [1] |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Troubleshooting Guide
Problem: I am not seeing any analyte peak.
-
Possible Cause: Incorrect MS/MS parameters (precursor/product ions).
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct precursor ion and optimize product ions and collision energies.[6]
-
-
Possible Cause: No mobile phase flow or incorrect connection.
-
Solution: Check that the LC pump is on, the system is purged, and all tubing is correctly connected to the ion source.[8]
-
-
Possible Cause: Sample degradation.
-
Solution: Prepare fresh samples and standards to ensure stability.[8]
-
-
Possible Cause: Concentration is below the limit of detection (LOD).
Problem: My peak shape is poor (tailing, splitting, or broad).
-
Possible Cause: Column contamination or aging.
-
Possible Cause: Injection solvent is stronger than the mobile phase.
-
Solution: Ensure the reconstitution solvent is of equal or lesser strength than the initial mobile phase conditions.[10]
-
-
Possible Cause: Secondary interactions with the column.
-
Solution: For tailing peaks, consider if the mobile phase pH needs adjustment to change the ionization state of the analyte.
-
-
Possible Cause: Extra-column volume.
-
Solution: Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are made correctly.[10]
-
Problem: My retention time is shifting between injections.
-
Possible Cause: Insufficient column equilibration.
-
Solution: Increase the equilibration time at initial conditions between runs. A minimum of 10 column volumes is recommended for reversed-phase columns.[8]
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phases daily. Ensure the pump is mixing the gradient accurately.[9]
-
-
Possible Cause: Fluctuating column temperature.
-
Solution: Ensure the column oven is on and set to the correct, stable temperature.[8]
-
Problem: I am observing a high, noisy baseline.
-
Possible Cause: Contaminated mobile phase or solvents.
-
Possible Cause: Contaminated ion source.
-
Solution: Clean the mass spectrometer's ion source according to the manufacturer's instructions.
-
-
Possible Cause: Contamination from the sample matrix.
-
Solution: Improve the sample cleanup procedure to better remove interfering matrix components.[10]
-
Problem: I suspect ion suppression or enhancement (matrix effects).
-
Possible Cause: Co-eluting compounds from the sample matrix are affecting the ionization of the analyte.
-
Solution: Modify the chromatographic gradient to better separate the analyte from interfering compounds. Improve the sample cleanup method (e.g., use solid-phase extraction instead of LLE).[8] You can diagnose matrix effects by comparing the response of a standard in neat solution versus a standard spiked into an extracted blank matrix sample.
-
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. mdpi.com [mdpi.com]
- 2. sciex.com [sciex.com]
- 3. jchps.com [jchps.com]
- 4. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. zefsci.com [zefsci.com]
- 10. agilent.com [agilent.com]
minimizing N-Desethyl Bimatoprost formation during Bimatoprost synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Bimatoprost (B1667075), with a specific focus on minimizing the formation of the N-Desethyl Bimatoprost impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern during Bimatoprost synthesis?
A1: this compound is a known metabolite and a process-related impurity in the synthesis of Bimatoprost.[1][2][3] It is structurally similar to Bimatoprost but lacks the N-ethyl group on the amide. The presence of this impurity is critical to control as it can affect the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). Regulatory bodies have strict limits on impurity levels in pharmaceutical products.[4][5]
Q2: At which stage of Bimatoprost synthesis is the this compound impurity most likely to form?
A2: The this compound impurity is most likely formed during the final amidation step of the synthesis. This step typically involves the reaction of Bimatoprost acid (or an activated derivative like a methyl ester) with ethylamine (B1201723) to form the desired ethyl amide, Bimatoprost. Side reactions or degradation under certain conditions can lead to the formation of the primary amide, this compound.
Q3: What are the potential causes for the formation of this compound?
A3: The formation of this compound can be attributed to several factors, primarily related to the conditions of the amidation reaction:
-
Presence of Ammonia (B1221849) or Primary Amine Impurities: Traces of ammonia or other primary amines in the ethylamine reagent can compete in the amidation reaction, leading to the formation of the corresponding primary amide.
-
Degradation of Bimatoprost: Under harsh reaction conditions, such as high temperatures or prolonged reaction times, Bimatoprost itself might undergo N-deethylation.[1][2]
-
Hydrolysis of an Intermediate: If the amidation proceeds through an activated intermediate, residual water in the reaction mixture could potentially lead to the formation of Bimatoprost acid, which might then react with any ammonia present.
Q4: What analytical methods are recommended for detecting and quantifying this compound?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the separation and quantification of Bimatoprost and its related impurities, including this compound.[6][7][8] A validated, stability-indicating HPLC method is crucial for accurate monitoring.
Troubleshooting Guide: Minimizing this compound Formation
This guide provides specific troubleshooting advice for minimizing the formation of this compound during the amidation step of Bimatoprost synthesis.
| Issue | Potential Cause | Recommended Action |
| High levels of this compound detected in the crude product. | Contaminated Ethylamine: The ethylamine reagent may contain ammonia or other primary amine impurities. | Action: Use high-purity ethylamine (e.g., >99.5%). Consider performing a quality check on the ethylamine batch before use. Distillation of ethylamine can be a purification step. |
| Sub-optimal Reaction Temperature: Elevated temperatures can promote side reactions and degradation. | Action: Optimize the reaction temperature. A patent suggests that while higher temperatures increase the reaction rate, they can also lead to the formation of impurities like bimatoprost free acid.[9] It is advisable to conduct the amidation at a controlled, lower temperature (e.g., 0-25 °C) and monitor the reaction progress closely. | |
| Prolonged Reaction Time: Extended reaction times can increase the likelihood of side reactions and product degradation. | Action: Monitor the reaction progress by HPLC to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to an acceptable level. | |
| Presence of Water: Moisture in the reaction can lead to the formation of Bimatoprost acid, which can complicate the reaction and potentially lead to other impurities. | Action: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inappropriate Solvent: The choice of solvent can influence the reaction kinetics and selectivity. | Action: Aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF) are commonly used. The optimal solvent should be determined through experimental studies. | |
| Inconsistent formation of this compound across different batches. | Variability in Raw Material Quality: Inconsistent quality of starting materials, especially ethylamine. | Action: Implement stringent quality control checks for all incoming raw materials. |
| Lack of Precise Control over Reaction Parameters: Fluctuations in temperature, reaction time, or reagent stoichiometry. | Action: Implement strict process controls. Use automated reactors for better temperature and addition control. Ensure accurate measurement of all reagents. |
Experimental Protocols
1. General Protocol for Amidation of Bimatoprost Acid
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Materials:
-
Bimatoprost Acid
-
Ethylamine (high purity, e.g., in THF or as a gas)
-
Coupling agent (e.g., a carbodiimide (B86325) like EDC or a phosphonium (B103445) salt like BOP)
-
Base (e.g., a non-nucleophilic base like triethylamine (B128534) or DIPEA)
-
Anhydrous solvent (e.g., THF or DCM)
-
-
Procedure:
-
Dissolve Bimatoprost acid in the anhydrous solvent under an inert atmosphere.
-
Add the base and the coupling agent, and stir for a specified time at a controlled temperature (e.g., 0 °C) to activate the carboxylic acid.
-
Slowly add a solution of ethylamine in the same solvent.
-
Allow the reaction to proceed at the optimized temperature, monitoring its progress by HPLC.
-
Upon completion, quench the reaction (e.g., with water or a dilute aqueous acid).
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude Bimatoprost using column chromatography or crystallization.
-
2. RP-HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).[10]
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a standard solution of Bimatoprost and, if available, a reference standard of this compound to determine their retention times and response factors.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bimatoprost - Wikipedia [en.wikipedia.org]
- 4. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
- 5. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. jchps.com [jchps.com]
- 8. scilit.com [scilit.com]
- 9. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]
- 10. Comparative Study of the Stability of Bimatoprost and Latanoprost - Page 2 [medscape.com]
Technical Support Center: Resolving Co-elution of N-Desethyl Bimatoprost
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues involving N-Desethyl Bimatoprost and other impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
This compound is a known impurity and a primary metabolite of Bimatoprost.[1][] Accurate quantification of this and other impurities is crucial for ensuring the safety, efficacy, and quality of Bimatoprost drug substances and products.[1][3] Co-elution with other impurities can lead to inaccurate quantification and may mask the presence of other critical, potentially harmful, related substances.
Q2: I am observing a single, broad, or asymmetrical peak where I expect to see this compound. What could be the cause?
This observation often suggests the co-elution of this compound with one or more other impurities.[4] Hidden co-elution can compromise the accuracy of your results, even if the peak appears well-resolved.[5] It is also possible that the peak shape is affected by the sample solvent being of a higher elution strength than the mobile phase.[6]
Q3: How can I confirm if the peak for this compound is pure?
Peak purity analysis is essential to confirm the homogeneity of a chromatographic peak. The most common method is using a Photodiode Array (PDA) detector to assess spectral variations across the peak.[5] If the spectra at the upslope, apex, and downslope of the peak are identical, it is likely a single component. However, this method has limitations and may not detect co-eluting impurities with similar UV spectra or those present at very low concentrations.[7] For more definitive confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to detect co-elution based on mass differences.[5]
Q4: My PDA analysis shows a "pure" peak, but I still suspect co-elution. What should I do?
UV-based peak purity analysis is a qualitative tool and does not definitively confirm a single compound.[5] Small spectral variations, especially at the peak edges, might indicate co-elution even if the purity angle is below the threshold.[5] In such cases, it is advisable to manually review the spectral plots.[5] Further investigation using an orthogonal method, such as a different column chemistry or mobile phase, or a more sensitive detection technique like LC-MS, is recommended.[8]
Q5: What are the initial steps to troubleshoot the co-elution of this compound?
A systematic approach to troubleshooting is crucial. Start by ensuring the HPLC system is functioning correctly. Check for any leaks, ensure the mobile phase is prepared correctly and degassed, and verify that the column is in good condition.[6] Once system suitability is confirmed, you can proceed with method optimization to improve the separation. Never change more than one parameter at a time to isolate the cause of the issue.[6]
Troubleshooting Guide
Method Optimization Strategies
If co-elution of this compound with other impurities is suspected, a systematic optimization of the chromatographic method is necessary. The following parameters can be adjusted to improve resolution:
-
Mobile Phase Composition: Modifying the ratio of the organic solvent to the aqueous phase can significantly impact selectivity. For reversed-phase HPLC, adjusting the percentage of acetonitrile (B52724) or methanol (B129727) can alter the retention times of the co-eluting peaks.[9]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of acidic or basic analytes, thereby changing their retention behavior. A slight adjustment in pH can sometimes be sufficient to resolve co-eluting peaks.
-
Column Chemistry: If modifying the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) can provide a different selectivity and may resolve the co-eluting peaks.[10]
-
Gradient Profile: Optimizing the gradient elution program can improve separation. A shallower gradient around the elution time of this compound can increase the separation between closely eluting peaks.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation process, which can sometimes lead to improved resolution.
Verifying Peak Purity
As mentioned in the FAQs, confirming peak purity is a critical step.
-
Using a PDA Detector: A PDA detector is a powerful tool for assessing peak purity by comparing UV-Vis spectra across a single chromatographic peak.[5] Software can calculate a purity angle and a purity threshold; a purity angle less than the threshold suggests the peak is spectrally pure.[8] However, it is crucial to visually inspect the purity plot for any anomalies.[8]
-
LC-MS for Confirmation: For unambiguous peak purity assessment, especially when dealing with structurally similar impurities, LC-MS is the preferred technique. It can differentiate between co-eluting compounds based on their mass-to-charge ratio.[5]
Forced Degradation Studies
Conducting forced degradation studies can help in identifying potential degradation products that might co-elute with this compound.[9][11] By subjecting Bimatoprost to stress conditions (acidic, basic, oxidative, thermal, and photolytic), you can generate potential impurities and check if they interfere with the this compound peak in your current method.[9][11]
Experimental Protocols
Sample Preparation for Bimatoprost and Impurities
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Bimatoprost and this compound reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample containing Bimatoprost by dissolving it in the mobile phase to achieve a similar concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm nylon filter before injection into the HPLC system.[9]
Representative HPLC Method for Bimatoprost and Impurities
This is a general method; optimization may be required to resolve specific co-elution issues.
| Parameter | Condition |
| Column | XBridge C18 (150mm x 4.6mm, 3.5µm)[9] |
| Mobile Phase | Water:Methanol:Acetic Acid (52:48:0.1 v/v/v)[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[9] |
| Detection Wavelength | 210 nm[9] |
| Injection Volume | 10 µL |
Alternative HPLC Method Conditions from Literature
The following table summarizes different HPLC conditions that have been used for the analysis of Bimatoprost and its impurities, which can be used as a starting point for method development and troubleshooting co-elution.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C8 (250 x 4.6mm, 5µm) | Phenomenex C18 (150 mm × 4.6 mm; 5 μm)[12] | Zorbex SB phenyl (4.6 mm × 250 mm, 5 µm)[10] |
| Mobile Phase | Gradient Elution | Acetonitrile and 0.2% triethylamine (B128534) (pH 7.0) (50:50 v/v)[12] | Phosphate buffer (0.02 M), methanol, and acetonitrile (50:30:20 % v/v)[10] |
| Flow Rate | 1 mL/min | 1 mL/min[12] | 1 mL/min[10] |
| Detection | 210 nm | 194 nm[12] | 210 nm (Bimatoprost), 295 nm (Timolol)[10] |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues.
Caption: General experimental workflow for impurity analysis.
References
- 1. veeprho.com [veeprho.com]
- 3. Bimatoprost Impurities | SynZeal [synzeal.com]
- 4. agilent.com [agilent.com]
- 5. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 11. jchps.com [jchps.com]
- 12. Issue's Article Details [indiandrugsonline.org]
Technical Support Center: Forced Degradation Studies of N-Desethyl Bimatoprost
Disclaimer: Information regarding forced degradation of N-Desethyl Bimatoprost (B1667075) is limited. The following guidance is substantially based on studies of its parent compound, Bimatoprost, and established principles of forced degradation testing. These protocols and troubleshooting guides should serve as a starting point for your internal method development and validation.
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies necessary for N-Desethyl Bimatoprost?
Forced degradation (or stress testing) studies are a critical component of the drug development process, mandated by regulatory bodies like the ICH. The primary goals are:
-
To Develop Stability-Indicating Methods: These studies generate degradation products, which are then used to develop and validate an analytical method (typically HPLC or UPLC) that can accurately measure the analyte in the presence of its impurities and degradants.
-
To Understand Degradation Pathways: Identifying the degradation products helps to elucidate the chemical stability of the molecule under various stress conditions.[1][2]
-
To Inform Formulation and Packaging: Understanding how the molecule degrades under heat, light, or hydrolysis can guide the development of a stable formulation and the selection of appropriate packaging.[1]
Q2: What are the typical stress conditions applied in a forced degradation study?
Based on ICH guidelines and published studies on the parent compound Bimatoprost, the typical stress conditions include hydrolysis (acidic and basic), oxidation, heat (thermal), and light (photolytic).[3][4]
Q3: How much degradation should I aim for?
There is no universally defined percentage, but a common industry practice is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[5] The goal is to generate a sufficient amount of degradants for analytical method development without degrading the API completely. If you observe excessive or no degradation, you should adjust the stress conditions (e.g., reagent concentration, temperature, exposure time).[5]
Q4: My mass balance is outside the 90-110% range. What does this mean and what should I do?
Poor mass balance can suggest several issues:
-
Co-eluting Peaks: A degradant may be co-eluting with the parent peak, artificially inflating its area. Check peak purity using a DAD/PDA detector.
-
Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore and are thus invisible to a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify these.
-
Precipitation: The degradant may have precipitated out of the solution. Ensure all samples are fully dissolved before injection.
-
Volatility: The degradant may be volatile and lost during sample preparation.
Experimental Workflow & Protocols
The overall workflow for a forced degradation study is a systematic process from stress application to data analysis.
Caption: High-level workflow for conducting forced degradation studies.
Recommended Protocols
These protocols are based on common practices for prostaglandin (B15479496) analogues like Bimatoprost.[6] Initial API concentration is typically around 1 mg/mL.
| Stress Condition | Reagent/Condition | Temperature | Duration | Post-Stress Treatment |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 30 min | Cool, neutralize with 0.1 M NaOH, dilute with mobile phase. |
| Base Hydrolysis | 0.1 M NaOH | 80°C | 30 min | Cool, neutralize with 0.1 M HCl, dilute with mobile phase. |
| Oxidation | 3-30% H₂O₂ | 80°C | 30 min | Cool, dilute with mobile phase. |
| Thermal | Dry Heat | 80°C | 48 hours | Cool, dissolve/dilute with mobile phase. |
| Photolytic | ICH Q1B Option 2 | Ambient | As per ICH | Dissolve/dilute with mobile phase. |
Note: These conditions are starting points and should be optimized to achieve the target degradation of 5-20%.
Troubleshooting Guide
This section addresses common issues encountered during the analytical phase of the study.
Caption: Troubleshooting common issues in HPLC analysis.
Q5: I'm seeing significant peak tailing for the parent compound. What can I do?
Peak tailing for amine-containing compounds can occur due to interactions with residual silanols on the HPLC column.
-
Adjust Mobile Phase pH: Ensure the pH is well above or below the pKa of the this compound to ensure it's fully ionized or fully neutral.
-
Use a Different Column: Consider using a column with advanced end-capping or a different stationary phase (e.g., a phenyl column).[4]
-
Check for Column Overload: Inject a lower concentration to see if the peak shape improves.
Q6: I can't separate a key degradant from the parent peak. How can I improve resolution?
Achieving separation is the primary goal of the stability-indicating method.
-
Modify Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[3]
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. They offer different selectivities.
-
Adjust the Gradient: If using a gradient method, make the slope shallower around the elution time of the peaks of interest.
-
Try a Different Stationary Phase: A column with a different chemistry (e.g., C8, Phenyl, Cyano) might provide the necessary selectivity for separation.[4][7]
Q7: No degradation is observed under any stress condition. What's next?
If this compound appears to be highly stable, you must demonstrate that your conditions were strenuous enough.[5]
-
Increase Severity: Systematically increase the severity of your stress conditions. For example, move from 0.1 M HCl to 1 M HCl, increase the temperature from 80°C to 90°C, or extend the exposure time.
-
Document Everything: If the molecule is indeed "rock stable," your documentation must show the extensive and harsh conditions it was subjected to without degrading. This itself is a valid outcome of a forced degradation study.[5]
Data Summary (Hypothetical)
The following table presents a hypothetical summary of degradation results for this compound, based on data patterns observed for the parent drug, Bimatoprost.[3] Actual results must be generated experimentally.
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradants |
| Control (Unstressed) | 99.8% | 0.2% | 0 |
| Acid (0.1 M HCl, 80°C) | 88.5% | 11.5% | 2 |
| Base (0.1 M NaOH, 80°C) | 95.2% | 4.8% | 1 |
| Oxidative (3% H₂O₂, 80°C) | 85.1% | 14.9% | 3 |
| Thermal (80°C) | 98.9% | 1.1% | 0 |
| Photolytic (ICH Q1B) | 97.5% | 2.5% | 1 |
This table is for illustrative purposes only. Studies on Bimatoprost suggest it is most susceptible to acidic and oxidative degradation, while being relatively stable under thermal and photolytic conditions.[3]
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. jchps.com [jchps.com]
- 7. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing N-Desethyl Bimatoprost Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of N-Desethyl Bimatoprost detection methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is the primary and biologically active metabolite of Bimatoprost, a prostaglandin (B15479496) analog used to treat glaucoma and eyelash hypotrichosis. Bimatoprost undergoes N-deethylation to form this active metabolite. Sensitive detection of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's mechanism of action, as its concentration in biological matrices can be very low.
Q2: Which analytical technique offers the highest sensitivity for this compound detection?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound in biological matrices such as plasma and aqueous humor.[1][2] This technique allows for low limits of detection (LOD) and quantification (LLOQ), often in the picogram per milliliter (pg/mL) range.
Q3: What are the key challenges in developing a sensitive method for this compound?
A3: Key challenges include:
-
Low Endogenous Concentrations: this compound is present at very low levels in biological fluids, requiring highly sensitive instrumentation.
-
Matrix Effects: Co-eluting endogenous components from biological matrices can suppress or enhance the ionization of this compound, affecting accuracy and sensitivity.[3][4]
-
Chromatographic Resolution: Achieving good separation from its parent drug, Bimatoprost, and other potential metabolites or interfering substances is essential for accurate quantification.
-
Analyte Stability: The stability of this compound in biological samples during collection, storage, and processing needs to be carefully evaluated to prevent degradation and ensure accurate results.
Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A4: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Employ efficient extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte.[5][6][7]
-
Enhance Chromatographic Separation: Use a high-efficiency HPLC or UHPLC column and optimize the mobile phase composition and gradient to achieve sharp, well-resolved peaks.
-
Fine-tune Mass Spectrometry Parameters: Carefully optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flows, temperature) and collision-induced dissociation (CID) energy for the specific multiple reaction monitoring (MRM) transitions of this compound to maximize signal intensity.
-
Utilize a High-Sensitivity Mass Spectrometer: Employing a modern triple quadrupole mass spectrometer with advanced ion optics can significantly improve signal-to-noise ratios.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Improper MS/MS Tuning | Ensure the mass spectrometer is properly tuned and calibrated. Infuse a standard solution of this compound to optimize precursor and product ion selection and collision energy for the MRM transitions. |
| Inefficient Ionization | Optimize ESI source conditions. Adjust parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage to maximize the ionization of this compound. |
| Sample Degradation | Evaluate the stability of this compound under your sample collection, storage, and processing conditions. Consider adding stabilizers or antioxidants if necessary and keep samples at a low temperature. |
| Poor Extraction Recovery | Optimize the sample preparation method. Experiment with different LLE solvents or SPE sorbents and elution conditions to maximize the recovery of this compound. |
| Incorrect MRM Transitions | Verify the precursor and product ions for this compound. Based on its structure (M.W. 387.51), the [M+H]⁺ precursor ion would be m/z 388.5. Predicted product ions can be derived from the fragmentation of the parent drug, Bimatoprost. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement a more rigorous sample clean-up procedure.[3][4] Use a more selective SPE sorbent or perform a multi-step extraction. Also, ensure chromatographic separation of this compound from the interfering peaks. |
| Contaminated LC-MS System | Flush the entire LC system, including the column, with appropriate cleaning solutions.[8] Check for contamination in the mobile phase, solvents, and vials. |
| Co-elution with Bimatoprost | Optimize the chromatographic gradient to achieve baseline separation between this compound and Bimatoprost. Their structural similarity can lead to close elution times. |
| Non-Specific Binding | Use sample vials and collection tubes made of low-binding materials. Silanized glassware can also help reduce analyte adsorption. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions | Add a small amount of a competing agent (e.g., a volatile acid like formic acid) to the mobile phase to reduce interactions between the analyte and the stationary phase. |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a method for Bimatoprost and is expected to be effective for this compound.[9]
-
To 400 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Add 100 µL of 0.1N sodium hydroxide (B78521) and vortex for 2 minutes.
-
Add 4 mL of an 80:20 (v/v) mixture of ethyl acetate (B1210297) and n-hexane.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Method for this compound (Predicted Parameters)
The following parameters are predicted for this compound based on established methods for Bimatoprost and other prostaglandins (B1171923).[1][10] Method validation is required.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Predicted):
-
Quantifier: 388.5 → [Predicted Product Ion 1]
-
Qualifier: 388.5 → [Predicted Product Ion 2]
-
Note: The specific product ions and collision energies need to be determined by infusing a standard of this compound into the mass spectrometer.
Quantitative Data Summary
The following tables summarize typical performance data for sensitive LC-MS/MS methods for Bimatoprost, which can serve as a benchmark for developing a method for this compound.
Table 1: LC-MS/MS Method Parameters for Bimatoprost
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 416.3 | [1] |
| Product Ion 1 (m/z) | 289.2 | [1] |
| Product Ion 2 (m/z) | 113.1 | [1] |
| LLOQ in Plasma | 0.5 pg/mL | [2] |
| Linear Range | 0.5 - 500 pg/mL | [2] |
| Extraction Recovery | >90% | [9] |
Table 2: Predicted LC-MS/MS Parameters for this compound
| Parameter | Predicted Value | Rationale |
| Precursor Ion (m/z) | 388.5 | [M+H]⁺ of this compound (MW 387.5) |
| Predicted Product Ion 1 | ~261 | Loss of the amide side chain and subsequent water losses |
| Predicted Product Ion 2 | ~113 | Common fragment from the cyclopentane (B165970) ring structure |
| Target LLOQ | < 1 pg/mL | To match the sensitivity required for metabolite analysis |
Visualizations
Caption: Experimental workflow for the sensitive detection of this compound.
Caption: Troubleshooting logic for low signal intensity in this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. zefsci.com [zefsci.com]
- 9. sciex.com [sciex.com]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Methods for N-Desethyl Bimatoprost
This guide provides a detailed comparison of analytical methodologies for the quantification and validation of N-Desethyl Bimatoprost, a key related substance of Bimatoprost. The following sections present experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Data Summary: Performance Comparison of Analytical Methods
The performance of different analytical methods for this compound and its parent compound, Bimatoprost, are summarized below. These methods are crucial for quality control, stability studies, and impurity profiling in pharmaceutical development.
| Parameter | RP-HPLC Method | UPLC Method |
| Instrumentation | High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography |
| Analyte(s) | Bimatoprost and its related substances | Bimatoprost and its degradation products |
| Linearity Range (Bimatoprost) | 50-150 µg/mL | 0.15-4.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.08 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.43% - 100.50% |
| Precision (% RSD) | < 2.0% | < 1.0% |
Experimental Protocols
Detailed methodologies for the Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are provided below.
RP-HPLC Method for Bimatoprost and Related Substances
This method is designed for the separation and quantification of Bimatoprost and its process-related impurities, including this compound.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Inertsil ODS 3V, 250mm x 4.6mm, 5µm).
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: A known concentration of Bimatoprost and this compound reference standards are prepared in a suitable diluent.
-
Sample Solution: The drug product or substance is dissolved in the diluent to achieve a target concentration within the linear range of the method.
-
-
Validation Parameters:
-
Specificity: The method's ability to separate and quantify the analytes in the presence of other components is assessed by analyzing placebo and spiked samples.
-
Linearity: Assessed by analyzing a series of solutions at different concentrations.
-
Accuracy: Determined by the recovery of known amounts of spiked analytes into a placebo matrix.
-
Precision: Evaluated by repeated injections of the same standard solution (system precision) and analysis of multiple, independent sample preparations (method precision).
-
Robustness: The method's performance is evaluated by making small, deliberate variations in chromatographic conditions such as flow rate, column temperature, and mobile phase composition.
-
Stability-Indicating UPLC Method for Bimatoprost
This UPLC method is optimized for rapid analysis and is suitable for stability studies, capable of separating Bimatoprost from its degradation products.
-
Chromatographic Conditions:
-
Column: A UPLC column (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 1.0 µL.
-
-
Forced Degradation Study:
-
To establish the stability-indicating nature of the method, Bimatoprost samples are subjected to stress conditions such as acid, base, and oxidative hydrolysis, as well as thermal and photolytic stress.
-
The stressed samples are then analyzed to ensure the separation of the main peak from any degradation products.
-
-
Validation Parameters:
-
The validation of this method follows a similar protocol to the RP-HPLC method, assessing specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate results.
-
Methodology and Workflow Diagrams
The following diagrams illustrate the general workflow for analytical method validation and the specific workflow for a stability-indicating study.
Caption: General Workflow for Analytical Method Validation.
A Spectroscopic and Mechanistic Comparison: N-Desethyl Bimatoprost and Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic and mechanistic comparison between the prostaglandin (B15479496) F2α analog, Bimatoprost, and its primary metabolite, N-Desethyl Bimatoprost. While comprehensive experimental data for Bimatoprost is readily available, specific spectroscopic data for this compound is less prevalent in public literature. This guide compiles the existing data for Bimatoprost and provides a theoretical framework for the expected spectroscopic characteristics of this compound based on its chemical structure.
Introduction
Bimatoprost is a synthetic prostamide analog widely used in the treatment of glaucoma and ocular hypertension.[1] Its mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure.[2][3] One of the key metabolic pathways for Bimatoprost is N-deethylation, which results in the formation of this compound.[4][5] Understanding the spectroscopic and biological properties of this metabolite is crucial for a comprehensive understanding of Bimatoprost's pharmacology and for the development of related compounds.
Chemical Structures
The structural difference between Bimatoprost and this compound lies in the N-alkyl substituent of the amide group. Bimatoprost possesses an N-ethyl group, which is absent in this compound, where it is replaced by a hydrogen atom.
Bimatoprost: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide[1]
This compound: (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide[6]
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for Bimatoprost and the expected data for this compound.
Table 1: 1H NMR Data
| Assignment | Bimatoprost Chemical Shift (δ ppm) | This compound (Predicted) Chemical Shift (δ ppm) | Justification for Prediction |
| -CH2CH3 (ethyl) | 1.09 (t, J=7.1 Hz, 3H)[7] | Absent | The ethyl group is absent in this compound. |
| -CH2 CH3 (ethyl) | 3.22 (dq, J=7.1, 6.3 Hz, 2H)[7] | Absent | The ethyl group is absent in this compound. |
| -NH- | 5.90 (broad s, 1H)[7] | Expected to be present, possibly at a slightly different shift. | The amide proton is present in both molecules. |
| Aromatic CH | 7.17 (m, 3H), 7.26 (m, 2H)[7] | ~7.1-7.3 | The phenyl group is present in both molecules. |
| Vinylic CH | 5.37 (m, 2H), 5.47 (dd, J=15.2, 7.9 Hz, 1H), 5.59 (dd, J=15.2, 7.9 Hz, 1H)[7] | ~5.3-5.6 | The alkene groups are present in both molecules. |
| CH-OH | 3.80-4.30 (broad m, 3H)[7] | ~3.8-4.3 | The hydroxyl-bearing carbons are present in both molecules. |
Table 2: 13C NMR Data
| Assignment | Bimatoprost Chemical Shift (δ ppm) | This compound (Predicted) Chemical Shift (δ ppm) | Justification for Prediction |
| -CH2CH3 (ethyl) | 14.8[7] | Absent | The ethyl group is absent in this compound. |
| -CH2 CH3 (ethyl) | 34.4[7] | Absent | The ethyl group is absent in this compound. |
| C=O (amide) | 173.4[7] | Expected to be in a similar region. | The amide carbonyl is present in both molecules. |
| Aromatic C | 125.8, 128.4 (2C), 128.5 (2C), 142.0[7] | Expected to be in a similar region. | The phenyl group is present in both molecules. |
| Vinylic C | 129.1, 129.7, 133.7, 135.1[7] | Expected to be in a similar region. | The alkene groups are present in both molecules. |
| C-OH | 72.3, 72.4, 77.7[7] | Expected to be in a similar region. | The hydroxyl-bearing carbons are present in both molecules. |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Bimatoprost Wavenumber (cm-1) | This compound (Predicted) Wavenumber (cm-1) | Justification for Prediction |
| O-H stretch (alcohol) | 3300 (broad)[7] | ~3300 (broad) | The hydroxyl groups are present in both molecules. |
| N-H stretch (amide) | ~3300-3400 (superimposed with O-H) | ~3300-3400 (superimposed with O-H) | The amide N-H is present in both molecules. This compound will have two N-H bonds, potentially leading to a more complex or broader peak in this region. |
| C-H stretch (aromatic) | ~3030 | ~3030 | The aromatic C-H bonds are present in both molecules. |
| C-H stretch (aliphatic) | 2930[7] | ~2930 | The aliphatic C-H bonds are present in both molecules. |
| C=O stretch (amide I) | 1643[7] | ~1640-1650 | The amide carbonyl is present in both molecules. |
| N-H bend (amide II) | 1550[7] | ~1550-1560 | The amide N-H bend is present in both molecules. |
Table 4: Mass Spectrometry Data
| Parameter | Bimatoprost | This compound | Justification for Difference |
| Molecular Formula | C25H37NO4[8] | C23H33NO4[8] | Loss of a C2H4 group. |
| Molecular Weight | 415.57 g/mol [8] | 387.52 g/mol [8] | Difference of 28.05 g/mol corresponding to the ethyl group. |
| [M+H]+ | 416.28026[1] | Expected at ~388.24 | Based on the lower molecular weight. |
| [M+Na]+ | 438.2[7] | Expected at ~410.2 | Based on the lower molecular weight. |
| Key Fragmentation | Loss of water (-18), loss of the ethylamino group (-44), and cleavage of the side chains. | Expected to show similar fragmentation patterns with a mass shift of 28 Da for fragments containing the amide terminus. The primary difference will be the absence of fragments corresponding to the loss of the ethyl group. | The core prostaglandin structure is the same. |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. Below are representative methodologies based on published data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer (e.g., Bruker).[7]
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3).[7]
-
1H NMR Acquisition:
-
13C NMR Acquisition:
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The spectrum can be recorded on a thin film of the neat oil.[7]
-
Data Acquisition: Data is typically collected over a range of 4000-400 cm-1.
Mass Spectrometry (MS)
-
Instrumentation: High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS), often a triple quadrupole or time-of-flight (TOF) instrument.[9]
-
Ionization Method: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.[9]
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is often employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is typical.[9]
-
-
MS/MS Parameters:
-
Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions.[9]
-
Collision Gas: Argon is commonly used for collision-induced dissociation.
-
Bimatoprost Signaling Pathway
Bimatoprost is known to exert its effects by acting on the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[10][11] The signaling cascade is believed to proceed through the Gq pathway.
Caption: Bimatoprost signaling through the Gq pathway.
Conclusion
The primary spectroscopic distinction between Bimatoprost and this compound arises from the absence of the N-ethyl group in the latter. This difference is most clearly observable in 1H and 13C NMR spectra, where the signals corresponding to the ethyl group in Bimatoprost will be absent in the spectra of its metabolite. Mass spectrometry will reflect this difference with a 28 Da mass shift. Infrared spectroscopy is less likely to show a dramatic difference, though subtle changes in the N-H stretching region may be present. Both compounds are expected to interact with the prostaglandin FP receptor and activate the Gq signaling pathway, leading to a reduction in intraocular pressure. Further acquisition and publication of experimental spectroscopic data for this compound would be invaluable for a more definitive comparative analysis.
References
- 1. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 3. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: BIMATOPROST SPECTRAL DATA [orgspectroscopyint.blogspot.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums | MDPI [mdpi.com]
- 10. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemignition.com [chemignition.com]
Determining the Relative Response Factor of N-Desethyl Bimatoprost in HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of Bimatoprost (B1667075) and its related impurities, establishing an accurate and reliable analytical method is paramount. A key parameter in the quantification of impurities is the Relative Response Factor (RRF), particularly for N-Desethyl Bimatoprost, a known metabolite and potential impurity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for Bimatoprost analysis and details the experimental protocol for determining the RRF of this compound.
Comparison of Analytical Methods for Bimatoprost and its Impurities
Several analytical methods have been developed for the quantification of Bimatoprost and its related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques due to their high resolution and sensitivity. While specific methods for this compound are not extensively detailed in publicly available literature, methods validated for Bimatoprost and its other impurities can be adapted. Below is a comparison of typical chromatographic conditions reported in published literature.
| Parameter | Method 1 (HPLC) | Method 2 (UHPLC) | Method 3 (HPLC) |
| Column | XBridge C18 (150mm x 4.6mm, 3.5µm)[1] | Acquity BEH C8 (150 x 2.1 mm, 1.7 µm)[2] | Phenomenex C18 (250 mm × 4.6 mm i.d., 5 µm)[3] |
| Mobile Phase | Water:Methanol:Acetic Acid (52:48:0.1 v/v/v)[1] | 0.01% H3PO4:Acetonitrile (gradient)[2] | 0.1 % Formic Acid:Acetonitrile (30:70, v/v)[3] |
| Flow Rate | 1.0 mL/min (implied) | 0.7 mL/min[2] | 0.6 mL/min[3] |
| Detection Wavelength | 210 nm[1] | Not specified | 205 nm[3] |
| Column Temperature | 40 °C[1] | Not specified | Not specified |
| Mode | Isocratic[1] | Gradient[2] | Isocratic[3] |
Note: The selection of the analytical method will depend on the specific requirements of the analysis, such as the desired resolution, run time, and the number of impurities to be monitored. UHPLC methods generally offer faster analysis times and higher peak efficiencies compared to traditional HPLC.
Experimental Protocol: Determination of Relative Response Factor (RRF)
The RRF is a crucial factor for accurately quantifying impurities when a reference standard for the impurity is not used in every analysis. It is the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration.
Materials and Reagents
-
Bimatoprost Reference Standard
-
This compound Reference Standard
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC grade acids/buffers (e.g., phosphoric acid, formic acid, acetic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Experimental Workflow for RRF Determination
Caption: Workflow for the determination of the Relative Response Factor (RRF).
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve a known amount of Bimatoprost Reference Standard in a suitable diluent (e.g., mobile phase or a mixture of organic solvent and water) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Similarly, prepare a stock solution of this compound Reference Standard at the same concentration as the Bimatoprost stock solution.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the chosen analytical method (refer to the comparison table for examples).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes of the Bimatoprost and this compound stock solutions into the HPLC system.
-
Record the chromatograms and determine the peak area for both the Bimatoprost and this compound peaks.
-
-
Calculation of Response Factor (RF):
-
The Response Factor (RF) for each compound is calculated using the following formula: RF = Peak Area / Concentration
-
-
Calculation of Relative Response Factor (RRF):
-
The RRF of this compound is then calculated as the ratio of the response factor of the impurity to the response factor of the API: RRF = RF (this compound) / RF (Bimatoprost)
Alternatively, a simplified formula can be used when the concentrations are identical: RRF = Peak Area (this compound) / Peak Area (Bimatoprost)
-
To ensure the accuracy and reliability of the determined RRF, it is recommended to perform this procedure using multiple concentration levels and to verify the linearity of the response for both the API and the impurity.
Signaling Pathway of Bimatoprost Action
While not directly related to the analytical determination of its impurities, understanding the biological context of Bimatoprost is valuable for researchers in drug development. Bimatoprost is a prostaglandin (B15479496) analog that lowers intraocular pressure by increasing the outflow of aqueous humor from the eye.
Caption: Simplified signaling pathway of Bimatoprost for IOP reduction.
Conclusion
The accurate quantification of this compound is essential for ensuring the quality and safety of Bimatoprost drug products. While a universal Relative Response Factor is not available, this guide provides a framework for its experimental determination using HPLC. By following a robust and validated analytical method, researchers can confidently and accurately determine the levels of this and other impurities. The choice of the specific HPLC or UHPLC method should be based on a thorough evaluation of the analytical requirements and validated according to ICH guidelines.
References
comparative stability testing of N-Desethyl Bimatoprost and Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of Bimatoprost, a prostaglandin (B15479496) analog widely used in the treatment of glaucoma and ocular hypertension. While a direct comparative stability study between N-Desethyl Bimatoprost and Bimatoprost is not publicly available, this document details the stability of Bimatoprost under various stress conditions. The information presented is compiled from peer-reviewed scientific literature and regulatory documents, offering valuable insights for formulation development, analytical method validation, and understanding the drug's degradation profile.
Executive Summary
Bimatoprost demonstrates notable stability under thermal and photolytic stress conditions. However, it is susceptible to degradation under acidic and oxidative environments. This guide summarizes the available quantitative data on Bimatoprost's stability, outlines the experimental protocols for forced degradation studies, and visualizes key experimental workflows and the drug's signaling pathway.
Data Presentation: Bimatoprost Stability Under Stress Conditions
The following tables summarize the quantitative data from forced degradation studies on Bimatoprost. These studies are crucial for identifying potential degradation products and understanding the intrinsic stability of the drug substance.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 30 min | 80 °C | Significant | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | - | - | Stable | [1] |
| Oxidative | 30% H₂O₂ | 30 min | 80 °C | Significant | [1] |
| Thermal | - | 30 days | 27°C, 37°C, 50°C | No measurable degradation | [2] |
| Photolytic | - | - | - | Stable | [1] |
Table 1: Summary of Forced Degradation Studies on Bimatoprost.
Experimental Protocols
Detailed methodologies are essential for replicating and validating stability studies. The following protocols are based on established methods for the stability testing of Bimatoprost.
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for inducing the degradation of Bimatoprost to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Preparation of Stock Solution: A stock solution of Bimatoprost is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile, at a concentration of 1 mg/mL.
-
Acid Degradation: The stock solution is treated with 0.1 M hydrochloric acid and refluxed at 80°C for 30 minutes. The solution is then neutralized with 0.1 M sodium hydroxide (B78521).
-
Alkali Degradation: The stock solution is treated with 0.1 M sodium hydroxide and kept at room temperature. The stability in alkaline conditions has been noted[1].
-
Oxidative Degradation: The stock solution is treated with 30% hydrogen peroxide and heated at 80°C for 30 minutes.
-
Thermal Degradation: The solid drug substance or a solution of the drug is exposed to dry heat (e.g., in an oven at a specified temperature) or stored in temperature-controlled chambers at various temperatures (e.g., 27°C, 37°C, and 50°C) for an extended period[2].
-
Photodegradation: A solution of the drug is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate the intact Bimatoprost from its degradation products, allowing for accurate quantification of the drug's stability.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of water, methanol, and acetic acid (52:48:0.1 v/v/v)[1].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Data Analysis: The peak areas of Bimatoprost and its degradation products are integrated to determine the percentage of degradation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the signaling pathway of Bimatoprost.
Caption: Experimental workflow for comparative stability testing of Bimatoprost.
Caption: Signaling pathway of Bimatoprost in lowering intraocular pressure.
References
A Comparative Purity Analysis of N-Desethyl Bimatoprost Reference Standards
For researchers, scientists, and drug development professionals, the purity and quality of a reference standard are paramount for accurate analytical measurements and reliable research outcomes. This guide provides a comparative assessment of a hypothetical N-Desethyl Bimatoprost (B1667075) reference standard against a common alternative, detailing the experimental data and protocols used for its characterization. N-Desethyl Bimatoprost is a key impurity and metabolite of Bimatoprost, a prostaglandin (B15479496) analog used to reduce intraocular pressure and treat glaucoma.[1][2]
Comparative Analysis of this compound Reference Standards
The quality of a reference standard is defined by its identity, purity, and assay.[3][4][5] Below is a comparative table summarizing the key quality attributes of our this compound reference standard versus a hypothetical alternative.
| Parameter | Our this compound Reference Standard | Alternative this compound Standard |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, and MS | Confirmed by MS |
| Purity (by HPLC) | 99.8% | 98.5% |
| Major Impurity | < 0.1% | 0.8% |
| Residual Solvents | < 0.05% | < 0.5% |
| Water Content (Karl Fischer) | 0.1% | 0.7% |
| Assay (by qNMR) | 99.7% | Not Provided |
| Certificate of Analysis | Comprehensive, with detailed data and spectra | Basic, with limited data |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible assessment of a reference standard's purity.[4][6]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate and quantify impurities in the this compound sample.[7][8][9]
-
Instrument: UHPLC System with UV detection.
-
Column: Acquity BEH C8, 150 × 2.1 mm, 1.7 μm.[8]
-
Mobile Phase A: 0.01% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 80 20 10.0 20 80 12.0 20 80 12.1 80 20 | 15.0 | 80 | 20 |
-
Flow Rate: 0.7 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 0.5 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
LC-MS is employed to confirm the molecular weight of this compound and to identify any potential impurities.[4][6]
-
Instrument: Liquid Chromatograph coupled to a Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Scan Range: m/z 100-1000.
-
Data Analysis: The molecular ion of this compound ([M+H]⁺) is confirmed against its theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Assay
NMR provides detailed information about the molecular structure and is a primary method for the quantitative determination (qNMR) of the reference standard's purity.[6]
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Procedure for qNMR:
-
An accurately weighed amount of the this compound reference standard and an accurately weighed amount of a certified internal standard (e.g., maleic acid) are dissolved in a known volume of deuterated solvent.
-
The ¹H NMR spectrum is acquired with parameters that ensure accurate integration (e.g., long relaxation delay).
-
The purity of the this compound is calculated by comparing the integral of a characteristic signal from the analyte to the integral of a known signal from the internal standard.
-
Visualizing the Assessment Workflow and Biological Context
To better illustrate the processes involved, the following diagrams outline the reference standard assessment workflow and the relevant biological pathway.
Caption: Workflow for assessing this compound purity.
Bimatoprost, the parent compound of this compound, exerts its therapeutic effect by reducing intraocular pressure. It is believed to mimic the action of endogenous prostamides.[1][10][11]
Caption: Simplified signaling pathway of Bimatoprost.
References
- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Reference Standard Materials Program [intertek.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
comparing the toxicological profiles of Bimatoprost and N-Desethyl Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of the synthetic prostamide, Bimatoprost, and its primary metabolite, N-Desethyl Bimatoprost. While extensive data exists for the parent compound, Bimatoprost, information regarding the direct toxicity of its N-desethylated metabolite is notably scarce. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways to facilitate a clear understanding of their known and potential toxicological characteristics.
Executive Summary
Bimatoprost, a widely used topical medication for glaucoma and eyelash hypotrichosis, is metabolized in the body through processes including oxidation, glucuronidation, and N-deethylation. The resulting metabolite, this compound, is a prostaglandin (B15479496) F2α analog. Toxicological data for Bimatoprost is well-documented, with primary adverse effects being ocular in nature and largely reversible. In contrast, there is a significant lack of publicly available toxicological data for this compound, with its Material Safety Data Sheet indicating no available information for key toxicity endpoints. This guide will present the known toxicological profile of Bimatoprost and highlight the data gap for its N-desethylated metabolite.
Quantitative Toxicological Data
The following tables summarize the key toxicological findings for Bimatoprost. Due to the absence of available data, a corresponding table for this compound cannot be provided.
Table 1: Ocular Toxicity of Bimatoprost
| Adverse Effect | Incidence Rate (in clinical trials) | Description |
| Conjunctival Hyperemia | 15% to 45% | Redness of the eye.[1] |
| Eyelash Growth | 15% to 35% | Increased length, thickness, and darkness of eyelashes.[1] |
| Ocular Pruritus (Itching) | ~10% | Itching sensation in the eye.[1] |
| Iris Hyperpigmentation | Not specified, but a known side effect | Increased brown pigmentation of the iris, which may be permanent. |
| Periorbital Pigmentation | Not specified, but a known side effect | Darkening of the skin around the eyes. |
| Intraocular Inflammation (Uveitis) | Infrequent | Inflammation inside the eye.[2] |
| Macular Edema | Infrequent | Swelling in the macula, the central part of the retina.[2] |
Table 2: Systemic Toxicity of Bimatoprost
| Adverse Effect | Incidence Rate | Description |
| Skin and Subcutaneous Tissue Disorders | < 4% | Skin hyperpigmentation, erythema of the eyelid.[2][3] |
| Infections and Infestations | Not specified | Primarily colds and upper respiratory tract infections. |
| Nervous System Disorders | Not specified | Headaches. |
| Vascular Disorders | Not specified | Hypertension. |
This compound: A comprehensive search of available literature and safety data sheets reveals a lack of quantitative toxicological data for this compound. The Material Safety Data Sheet for this compound explicitly states "No data available" for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, and carcinogenicity.
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of study findings. Below are summaries of standard protocols relevant to the evaluation of ophthalmic drugs like Bimatoprost.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human corneal or conjunctival epithelial cells are seeded in 96-well plates and cultured until they reach a desired confluence.
-
Treatment: The cells are then exposed to various concentrations of the test compound (e.g., Bimatoprost) for specific durations (e.g., 24, 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.
Ocular Irritation Study (Modified Draize Test - In Vivo)
The Draize test is used to assess the potential of a substance to cause eye irritation or injury. Modern protocols emphasize animal welfare and often involve modifications to the original method.
-
Animal Selection: Albino rabbits are typically used due to their large, unpigmented eyes which allow for easy observation of reactions.
-
Test Substance Administration: A small, defined volume (e.g., 0.1 mL) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for signs of irritation at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: Ocular reactions, including redness, swelling (chemosis), and discharge from the conjunctiva, as well as opacity and ulceration of the cornea and inflammation of the iris, are scored according to a standardized grading system.
-
Reversibility Assessment: The reversibility of any observed lesions is assessed over a period of up to 21 days.
Systemic Toxicity Study (Repeated Dose Toxicity - In Vivo)
These studies are designed to evaluate the potential adverse effects of a substance following repeated administration over a prolonged period.
-
Animal Model: Two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or monkey), are used.
-
Dose Administration: The test substance is administered daily via the intended clinical route (in this case, topical ocular administration) at multiple dose levels for a specified duration (e.g., 28 days, 90 days, or longer).
-
Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology, clinical chemistry, and urinalysis parameters.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs and tissues are examined macroscopically and microscopically for any treatment-related changes.
Visualizations
Metabolic Pathway of Bimatoprost
Bimatoprost undergoes several metabolic transformations in the body. One of the key pathways is N-deethylation, which leads to the formation of this compound.
Caption: Metabolic pathways of Bimatoprost.
Prostaglandin F2α Receptor Signaling Pathway
This compound, as a prostaglandin F2α analog, is presumed to exert its effects through the prostaglandin F (FP) receptor. Activation of this G-protein coupled receptor initiates a signaling cascade that can lead to various cellular responses, some of which may be associated with toxicological effects.
Caption: Prostaglandin F2α (FP) receptor signaling cascade.
Experimental Workflow for Ocular Toxicity Assessment
The evaluation of ocular toxicity for a new chemical entity follows a structured workflow, often beginning with in vitro assays to minimize animal testing.
Caption: Workflow for assessing ocular toxicity.
Conclusion
The toxicological profile of Bimatoprost is well-characterized, with the majority of adverse effects being localized to the eye and generally reversible upon discontinuation of the drug. The preservative benzalkonium chloride (BAC) is a known contributor to the ocular surface toxicity of some Bimatoprost formulations. In stark contrast, there is a significant data gap regarding the toxicological profile of its primary metabolite, this compound. While it is a prostaglandin F2α analog and likely interacts with the FP receptor, the absence of specific toxicity studies makes a direct comparison with Bimatoprost impossible at this time. Further research is imperative to elucidate the safety profile of this compound to fully understand the toxicological implications of Bimatoprost administration. Researchers and drug development professionals should be aware of this data gap when evaluating the long-term safety of Bimatoprost.
References
Safety Operating Guide
Proper Disposal of N-Desethyl Bimatoprost: A Guide for Laboratory Professionals
The safe and compliant disposal of N-Desethyl Bimatoprost, a pharmaceutical-related compound, is crucial for environmental protection and laboratory safety. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, ensuring adherence to regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The material safety data sheet (MSDS) indicates that the compound may cause physiological effects and advises consulting a doctor if exposure occurs.[1]
Key Personal Protective Equipment:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[1]
-
Protective Clothing: Wear fire/flame resistant and impervious clothing.[1]
In the event of a spill, avoid the generation of dust and prevent the material from entering drains, water courses, or the ground.[1]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous material disposal company. This ensures the complete destruction of the compound in a controlled environment.
-
Segregation and Collection:
-
Carefully collect all excess, expired, or contaminated this compound.
-
Place the material in a suitable, properly labeled, and closed container to await disposal.
-
-
Engage a Licensed Disposal Company:
-
Contact a certified hazardous material disposal company to arrange for the collection and disposal of the waste. It is crucial to ensure the company is licensed to handle pharmaceutical waste.[1]
-
-
Incineration:
-
Regulatory Compliance:
-
Documentation:
-
Maintain detailed records of the disposal process, including the name of the disposal company, the date of collection, and the quantity of material disposed of. This documentation is essential for regulatory compliance.
-
Disposal Considerations and Recommended Actions
| Consideration | Recommended Action | Regulatory Context |
| Excess/Expired Material | Offer to a licensed hazardous material disposal company for incineration.[1] | Adherence to federal and local regulations is mandatory.[1] |
| Contaminated Packaging | Dispose of in the same manner as the unused product.[1] | Treat as hazardous waste. |
| Spills | Avoid dust generation, sweep up or vacuum, and place in a suitable container for disposal. Prevent entry into waterways.[1] | Environmental protection regulations prohibit the discharge of such materials into the environment.[1][7] |
| Prohibited Disposal Methods | Do not flush down the toilet or pour down the sink.[8] Do not dispose of in household garbage.[9] | Flushing can contaminate water sources.[7][8] Improper disposal in regular trash can pose risks to waste handlers and the public.[10] |
Disposal Workflow
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding laboratory safety standards and regulatory compliance.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. somersetpharma.com [somersetpharma.com]
- 3. epa.gov [epa.gov]
- 4. medline.com [medline.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. youtube.com [youtube.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. securewaste.net [securewaste.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
